Ingenol-5,20-acetonide
Description
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Properties
IUPAC Name |
(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14+,15-,16+,17+,19-,22+,23?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMDPPVVEFWDOD-VMUSEIHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C4COC(O[C@H]4C5([C@@]1(C3=O)C=C([C@@H]5O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-43-4 | |
| Record name | 7H-6,9a-Methano-4H-cyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d]-1,3-dioxin-13-one, 6,6a,7a,8,9,12,12a,12b-octahydro-12,12a-dihydroxy-2,2,7,7,9,11-hexamethyl-, (6R,6aR,7aR,9R,9aS,12S,12aR,12bR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ingenol-5,20-acetonide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a key semi-synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid extracted from the sap of plants of the Euphorbia genus. This guide provides a comprehensive overview of the chemical structure, and the physical, and chemical properties of this compound. It serves as a crucial precursor in the synthesis of various biologically active ingenol esters, including the FDA-approved drug ingenol mebutate for the treatment of actinic keratosis. The acetonide functional group serves as a protecting group for the hydroxyl functions at the C-5 and C-20 positions, thereby enabling selective derivatization at the C-3 hydroxyl group. This document details available data on its properties, outlines a general synthetic and purification protocol, and discusses its role as a stable platform for the development of novel therapeutic agents. While this compound itself is not considered biologically active in the same manner as its derivatives, its stability and utility in chemical synthesis are of significant interest to the drug development community.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid characterized by a unique and highly strained carbon skeleton. The acetonide group forms a 1,3-dioxane (B1201747) ring, protecting the hydroxyl groups at the C-5 and C-20 positions of the ingenol core.
Chemical Structure:
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The compound is a white solid, soluble in a range of organic solvents. Its stability is notably improved compared to the parent ingenol, though it remains sensitive to strong acids, bases, and high temperatures which can lead to the removal of the acetonide protecting group or degradation of the ingenane (B1209409) core.[1]
| Property | Value | Reference |
| Molecular Formula | C23H32O5 | [1] |
| Molecular Weight | 388.50 g/mol | [1] |
| CAS Number | 77573-43-4 | [1] |
| Appearance | White solid | [2][3] |
| Boiling Point | 531.4 ± 50.0 °C (Predicted) | [4][] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO (10 mM), methanol, acetone (B3395972), dichloromethane (B109758), ethyl acetate (B1210297), chloroform. | [1][2][] |
| Purity | >98% (Commercially available) | [] |
| Storage | Store at -20°C for long-term stability. | [2][3] |
| Stability | Stable under mild conditions; sensitive to strong acids, bases, and high temperatures. | [1] |
Synthesis and Purification
This compound is prepared via the semi-synthesis from ingenol, which is typically extracted from the seeds of Euphorbia lathyris or Euphorbia peplus. The synthesis involves the protection of the C-5 and C-20 diol as an acetonide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve ingenol in anhydrous acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., a gradient of hexane and ethyl acetate)
-
Crude this compound
Procedure:
-
Prepare a silica gel column using a suitable slurry packing method with the initial eluent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound would be complex due to the polycyclic nature of the molecule and the presence of multiple chiral centers. Key expected signals in the 1H NMR spectrum would include:
-
Singlets corresponding to the methyl groups of the acetonide.
-
Multiple multiplets in the aliphatic region for the ingenane core protons.
-
Signals for the olefinic protons.
The 13C NMR spectrum would show distinct signals for the quaternary carbons of the acetonide and the ingenane skeleton, as well as signals for the methine and methylene (B1212753) carbons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]+ ion for C23H32O5 would be approximately m/z 389.2277.
Biological Activity and Signaling Pathways
This compound is primarily considered a synthetic intermediate and is generally reported to be biologically inactive. The potent biological activities of ingenol derivatives, such as ingenol mebutate, are attributed to their ability to activate Protein Kinase C (PKC) isoforms, particularly PKCδ.
The parent compound, ingenol, has been shown to bind to and activate PKC, albeit with a relatively low affinity (Ki of 30 µM).[1][6] The protection of the C-5 and C-20 hydroxyl groups in this compound is expected to further reduce or eliminate this weak binding, as these hydroxyl groups are thought to be involved in the interaction with the C1 domain of PKC.
The downstream signaling pathways modulated by active ingenol esters are well-documented and are initiated by the activation of PKC. This leads to a cascade of events including the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and modulation of the PI3K/AKT pathway, ultimately resulting in apoptosis in cancer cells.
Below is a generalized diagram of the signaling pathway activated by potent ingenol esters, for which this compound is a precursor.
Caption: Generalized signaling pathway of active ingenol esters.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxicity of a compound, which could be applied to this compound and its derivatives.
Materials:
-
Cancer cell line (e.g., A431, HaCaT)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a positive control like ingenol mebutate) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for a typical MTT cell viability assay.
Experimental Protocol: Protein Kinase C (PKC) Binding Assay
This is a general protocol for a competitive binding assay to determine the affinity of a compound for PKC.
Materials:
-
Purified PKC isoforms
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)
-
Phosphatidylserine
-
Assay buffer
-
This compound and competitor compounds
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphatidylserine, and the purified PKC isoform.
-
Add a fixed concentration of [3H]PDBu and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound from the free radioligand using a filtration method (e.g., through a glass fiber filter).
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50) and calculate the binding affinity (Ki).
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
The Core Mechanism of Action of Ingenol-5,20-acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a diterpenoid and a derivative of ingenol (B1671944), a class of compounds known for their potent biological activities. While specific research on this compound is limited, its structural similarity to the well-studied ingenol mebutate (PEP005) allows for a comprehensive understanding of its core mechanism of action. This technical guide delineates the signaling pathways, presents quantitative data from closely related analogs, details relevant experimental protocols, and provides visual representations of the underlying molecular processes. The primary mechanism of action for ingenol esters revolves around the activation of Protein Kinase C (PKC), leading to a dual effect of direct tumor cell death and induction of a localized inflammatory response.
Core Mechanism: Protein Kinase C Activation
This compound, like other ingenol esters, is a potent activator of the Protein Kinase C (PKC) family of isozymes. This activation is central to its biological effects, initiating a cascade of downstream signaling events that culminate in apoptosis and inflammation.
Signaling Pathways
The binding of ingenol esters to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG). This leads to the activation of several PKC isoforms, with a particularly crucial role attributed to PKCδ. The activation of PKCδ triggers two major downstream signaling pathways:
-
Pro-Apoptotic MAPK/ERK Pathway Activation: Activation of PKCδ leads to the phosphorylation and activation of the Raf-MEK-ERK (MAPK) signaling cascade. Sustained activation of this pathway in cancer cells, contrary to its usual pro-survival role, can promote apoptosis.
-
Inhibition of the Pro-Survival PI3K/AKT Pathway: Concurrently, ingenol ester-mediated PKC activation can lead to the inhibition of the PI3K/AKT pathway, a critical signaling route for cell survival and proliferation. This is often achieved through the activation of the tumor suppressor PTEN, which counteracts PI3K activity, and by promoting the dephosphorylation and inactivation of AKT.
The convergence of these two pathways shifts the cellular balance towards apoptosis.
Quantitative Data
Table 1: Binding Affinity of Ingenol 3-Angelate to PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCα | 0.30 ± 0.02 |
| PKCβ | 0.11 ± 0.02 |
| PKCγ | 0.16 ± 0.00 |
| PKCδ | 0.38 ± 0.04 |
| PKCε | 0.17 ± 0.02 |
Data is for Ingenol 3-Angelate and is presented as mean ± SEM.
Table 2: Apoptotic Efficacy of Ingenol 3-Angelate in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Apoptosis Induction |
| Colo205 | Colon Cancer | Time and concentration-dependent |
| K562 | Chronic Myeloid Leukemia | More potent than ingenol mebutate |
Specific IC50 values for apoptosis are cell-line and exposure-time dependent and are not consistently reported as single values.
Experimental Protocols
PKC Binding Assay
Objective: To determine the binding affinity of this compound to various PKC isoforms.
Principle: This is a competitive binding assay using a radiolabeled phorbol (B1677699) ester, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu), which binds to the same C1 domain as ingenol esters. The ability of this compound to displace [3H]PDBu from PKC is measured.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a specific PKC isoform, phosphatidylserine (B164497) (a cofactor for PKC activation), and a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Reaction: Add a fixed concentration of [3H]PDBu and varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the PKC-bound [3H]PDBu from the free radioligand using a filtration method (e.g., passing the mixture through a polyethyleneimine-treated glass fiber filter).
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., Jurkat, K562) and treat with varying concentrations of this compound for different time points. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.
Principle: Western blotting is used to detect specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various times. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Conclusion
The mechanism of action of this compound is predicted to be consistent with that of other well-characterized ingenol esters, primarily involving the activation of Protein Kinase C. This leads to a dual effect of inducing apoptosis in cancer cells through the modulation of the MAPK/ERK and PI3K/AKT signaling pathways, and the stimulation of a local inflammatory response. While direct quantitative data for this compound is sparse, the information derived from its close analog, ingenol mebutate, provides a robust framework for understanding its biological activity. Further research is warranted to elucidate the specific potency and potential therapeutic applications of this compound.
The Pivotal Intermediate: A Technical Guide to the Synthetic Precursor of Biologically Active Ingenol Esters, Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide serves as a crucial synthetic intermediate in the development of a class of potent biological modulators known as ingenol (B1671944) esters. While direct biological activity of this compound is limited, its strategic use in chemical synthesis has unlocked a variety of derivatives with significant therapeutic potential, most notably in oncology and immunology. This technical guide provides an in-depth exploration of the role of this compound, the biological activities of its key derivatives, and the experimental methodologies used to evaluate their effects. The primary mechanism of action for these derivatives involves the activation of Protein Kinase C (PKC), leading to a cascade of downstream signaling events that can induce apoptosis and modulate immune responses.
Introduction: The Significance of this compound
This compound is a protected derivative of ingenol, a diterpenoid natural product isolated from plants of the Euphorbia genus. The core ingenol scaffold itself has been reported to possess weak or no biological activity[1]. The potent biological effects associated with this class of molecules are conferred by esterification at the C-3 position. The acetonide group at the C-5 and C-20 positions of this compound serves as a protecting group, allowing for selective modification of the C-3 hydroxyl group. This chemical strategy is fundamental to the synthesis of various ingenol esters with tailored biological activities. Upon successful esterification at the C-3 position, the acetonide protecting group is removed to yield the final, biologically active compound.
The most well-studied derivative synthesized from this compound is ingenol mebutate (also known as ingenol-3-angelate or PEP005), which has been investigated for the treatment of actinic keratosis and other skin cancers[2][3][4]. The biological activity of these derivatives is primarily attributed to their ability to activate Protein Kinase C (PKC) isoforms[3][5][6][7].
Synthesis of Biologically Active Ingenol Esters from this compound
The synthesis of potent ingenol esters from this compound is a key process for drug development in this class. The general workflow involves the selective esterification of the C-3 hydroxyl group, followed by deprotection of the C-5 and C-20 hydroxyls.
Biological Activity of this compound Derivatives
The biological activity of ingenol esters derived from this compound is multifaceted, with the primary mechanism revolving around the activation of Protein Kinase C (PKC).
Mechanism of Action: Protein Kinase C Activation
Ingenol esters are potent activators of both classical and novel PKC isoforms[3]. The binding of these esters to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG). This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including proliferation, differentiation, and apoptosis[3][5]. The activation of specific PKC isoforms, particularly PKCδ, has been linked to the pro-apoptotic effects of ingenol derivatives[8][9].
Effects on Cell Viability and Apoptosis
A primary consequence of PKC activation by ingenol esters is the induction of apoptosis in various cancer cell lines. Studies on ingenol mebutate have shown that it can induce a rapid necrotic cell death at higher concentrations, while at lower concentrations, it promotes apoptosis[10]. This pro-apoptotic effect is often mediated by the activation of caspase cascades and is associated with the disruption of mitochondrial membrane potential[11].
Quantitative Data for Biologically Active Ingenol Derivatives
While specific quantitative data for this compound is not available due to its role as a synthetic intermediate, extensive data exists for its derivatives. The following table summarizes key quantitative metrics for ingenol mebutate (PEP005).
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | A2058 (Melanoma) | ~38 µM | [11] |
| HT144 (Melanoma) | ~46 µM | [11] | |
| Panc-1 (Pancreatic) | 43.1 ± 16.8 nM | [12] | |
| Ki (PKC Binding) | PKCα | 0.3 ± 0.02 nM | [6] |
| PKCβ | 0.105 ± 0.019 nM | [6] | |
| PKCγ | 0.162 ± 0.004 nM | [6] | |
| PKCδ | 0.376 ± 0.041 nM | [6] | |
| PKCε | 0.171 ± 0.015 nM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ingenol ester derivatives.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the effect of ingenol derivatives on cell viability[11][13][14].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivative (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry[10][15][16][17][18].
-
Cell Treatment: Treat cells with the ingenol derivative at the desired concentration for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Kinase C (PKC) Binding Assay
This protocol is a competitive binding assay to determine the affinity of ingenol derivatives for PKC isoforms[5][6].
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a specific PKC isoform, phosphatidylserine, and [³H]phorbol 12,13-dibutyrate (PDBu).
-
Competitive Binding: Add increasing concentrations of the ingenol derivative to the reaction mixture to compete with the binding of [³H]PDBu.
-
Incubation: Incubate the mixture at room temperature for a specified time.
-
Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the free radioligand using a filtration method.
-
Radioactivity Measurement: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the Ki value for the ingenol derivative by analyzing the displacement of [³H]PDBu binding.
Signaling Pathways Modulated by this compound Derivatives
The activation of PKC by ingenol esters triggers multiple downstream signaling pathways, including the MAPK/ERK and NF-κB pathways, which are crucial in regulating cell survival and inflammation[9][11][19].
Conclusion
This compound is a cornerstone in the chemical synthesis of a promising class of therapeutic agents. While devoid of significant intrinsic biological activity, its role as a protected intermediate enables the precise chemical modifications necessary to produce potent ingenol esters. These derivatives, through their primary mechanism of PKC activation, exert significant effects on cell viability, apoptosis, and immune modulation, making them valuable candidates for further investigation in drug development, particularly in the field of oncology. This guide provides a comprehensive overview of the synthetic importance of this compound and the rich biological landscape of its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ingenol-5,20-acetonide: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a diterpenoid natural product found in the latex of various plants belonging to the Euphorbia genus. Ingenol and its derivatives have garnered significant interest in the scientific community due to their potent biological activities, including pro-inflammatory, anti-cancer, and anti-viral properties. Notably, ingenol mebutate, a derivative of ingenol, was approved for the topical treatment of actinic keratosis. This compound serves as a crucial, stabilized precursor for the semi-synthesis of a wide array of ingenol esters, facilitating the exploration of their structure-activity relationships and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of ingenol, detailed protocols for its isolation, and its subsequent conversion to this compound.
Natural Source
The primary natural source of ingenol and its esters is the milky latex of plants from the extensive Euphorbia genus. Several species have been identified as significant sources, with the concentration of ingenol varying between species and even different parts of the same plant.
Key Euphorbia Species:
-
Euphorbia lathyris (Caper Spurge): The seeds of this plant are a well-documented and commonly utilized source for the industrial isolation of ingenol.
-
Euphorbia peplus (Petty Spurge): This species is the natural source of ingenol mebutate.
-
Euphorbia tirucalli (Pencil Cactus): The latex of this plant also contains ingenol and other related diterpenes.
-
Euphorbia myrsinites : The lower leafless stems of this species have been found to contain a high concentration of ingenol.
Quantitative Data on Ingenol Content
The yield of ingenol from various Euphorbia species is a critical factor for both research and commercial production. The following table summarizes reported yields from different natural sources.
| Plant Species | Plant Part | Ingenol Yield (mg/kg of dry weight) | Citation |
| Euphorbia myrsinites | Lower leafless stems | 547 | |
| Euphorbia lathyris | Seeds | ~100-275 | |
| Euphorbia peplus | Whole plant | 1.1 (for ingenol mebutate) |
Experimental Protocols
The following sections detail the methodologies for the isolation of ingenol from Euphorbia lathyris seeds and its subsequent conversion to this compound.
Isolation of Ingenol from Euphorbia lathyris Seeds
This protocol is adapted from established procedures and involves the hydrolysis of ingenol esters present in the seed oil followed by purification.
Materials and Reagents:
-
Euphorbia lathyris seed powder
-
Sodium methylate solution in methanol (B129727) (0.20 N)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Mechanical stirrer
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction and Hydrolysis:
-
Suspend 1 kg of Euphorbia lathyris seed powder in 2 L of 0.20 N sodium methylate in methanol.
-
Stir the mixture mechanically for 4 hours at room temperature. This step facilitates the transesterification and hydrolysis of the ingenol esters.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction:
-
Partition the residue between petroleum ether and a methanol/water mixture.
-
Separate the layers and collect the methanolic phase containing the hydrolyzed ingenol.
-
Wash the methanolic phase with petroleum ether to remove nonpolar impurities.
-
-
Purification by Column Chromatography:
-
Concentrate the methanolic phase and adsorb the residue onto a small amount of silica gel.
-
Prepare a silica gel column packed in petroleum ether.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing ingenol.
-
Combine the pure fractions and evaporate the solvent to yield ingenol as a white solid. A purity of >99% can be achieved with careful chromatography.
-
Synthesis of this compound from Ingenol
This procedure describes the protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide, which is a common strategy to allow for selective modification of the C3-hydroxyl group.
Materials and Reagents:
-
Ingenol
-
Acetone (B3395972) (anhydrous)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 100 mg (0.29 mmol) of ingenol in 5 ml of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mg of pyridinium p-toluenesulfonate (PPTS) to the solution.
-
-
Reaction Execution:
-
Stir the solution at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, evaporate the acetone under reduced pressure.
-
Purify the residue by gravity column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate).
-
Combine the fractions containing the product and evaporate the solvent to yield this compound. A yield of approximately 55% has been reported for this step.
-
Spectroscopic Data for this compound
Accurate characterization of the synthesized this compound is crucial. The following are expected spectroscopic data based on the structure.
¹H NMR (CDCl₃):
-
Characteristic signals for the ingenane (B1209409) skeleton.
-
Two singlets corresponding to the methyl groups of the acetonide moiety, typically in the range of δ 1.3-1.5 ppm.
-
Signals for the olefinic protons.
-
Signals for the carbinol protons.
¹³C NMR (CDCl₃):
-
Signals corresponding to the carbon atoms of the ingenane core.
-
A signal for the quaternary carbon of the acetonide group (O-C(CH₃)₂-O) typically around δ 100-110 ppm.
-
Signals for the two methyl carbons of the acetonide group, usually in the range of δ 25-30 ppm.
Mass Spectrometry (MS):
-
The expected molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular formula C₂₃H₃₂O₅.
Signaling Pathway
Ingenol derivatives, such as ingenol mebutate, are known to exert their biological effects through the modulation of intracellular signaling pathways. A key target is Protein Kinase C (PKC). Activation of specific PKC isoforms by ingenol derivatives can trigger a cascade of downstream events, including the activation of the Raf-MEK-ERK (MAPK) pathway. This pathway plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Signaling pathway of ingenol derivatives via PKC activation.
Experimental Workflow
The overall process from the natural source to the purified this compound can be visualized as a multi-step workflow.
Caption: Workflow for the isolation and synthesis of this compound.
Conclusion
This compound is a vital intermediate in the chemical exploration of the ingenane diterpenoids. Its efficient preparation from naturally sourced ingenol, predominantly from Euphorbia lathyris seeds, enables the synthesis of novel derivatives with potential therapeutic applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field of natural product chemistry and medicinal chemistry. Further research into the biological activities of new ingenol analogs will continue to uncover the therapeutic potential of this unique class of compounds.
Ingenol-5,20-acetonide: A Technical Review of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Ingenol-5,20-acetonide is a pivotal synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid natural product. Its strategic use in medicinal chemistry stems from the selective protection of the C5 and C20 hydroxyl groups, enabling regioselective modification at other positions of the ingenane (B1209409) scaffold. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, role as a precursor to biologically active compounds, and the underlying mechanistic insights into the activity of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₅ | [1] |
| Molecular Weight | 388.50 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (50 mg/mL), methanol, acetone, dichloromethane, and ethyl acetate. | [] |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis and a Key Transformation
The parent compound, (+)-ingenol, can be obtained through a 14-step total synthesis starting from the inexpensive monoterpene (+)-3-carene.[3] This multi-step synthesis provides access to the complex ingenane core.
While a detailed experimental protocol for the direct synthesis of this compound from ingenol is not extensively detailed in readily available literature, its role as a key intermediate is well-established. The protection of the C5 and C20 hydroxyl groups as an acetonide is a crucial step to allow for selective derivatization at the C3 position.[4]
A notable and well-documented application of this compound is in the synthesis of ingenol disoxate.[5] The experimental protocol for this transformation is outlined below.
Experimental Protocol: Synthesis of Ingenol Disoxate from this compound
Step A: Microwave-Assisted Coupling
-
Reaction: this compound is coupled with a suitable isoxazole (B147169) carboxylate.
-
Catalysts: 4-Dimethylaminopyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile.
-
Conditions: The reaction is carried out under microwave irradiation at 150 °C.
-
Yield: 94%.[5]
Step B: Deprotection
-
Reagent: Aqueous hydrochloric acid.
-
Conditions: The deprotection is performed at room temperature.
-
Yield: 69%.[5]
This two-step process highlights the utility of the acetonide protecting group strategy in the synthesis of novel ingenol esters.
Biological Activity and Mechanism of Action of Ingenol Derivatives
While this compound is primarily a synthetic intermediate and its own biological activity is not extensively reported, the biological activity of its derivatives, particularly ingenol mebutate (ingenol-3-angelate), is well-characterized. These derivatives are potent modulators of Protein Kinase C (PKC) isoforms.[6][7][8]
Ingenol itself has been shown to bind to and activate PKC with a Ki of 30 µM.[6] The ester derivatives, such as ingenol mebutate, are significantly more potent. The proposed mechanism of action for these compounds involves a dual effect:
-
Direct Cytotoxicity: Induction of rapid necrotic cell death.[9]
-
Immune Activation: Stimulation of a local inflammatory response, mediated by the activation of PKC.[5] This leads to the release of cytokines and the recruitment of immune cells.
The activation of PKC by ingenol derivatives triggers downstream signaling pathways, including the Ras/Raf/MAPK pathway, which can lead to apoptosis in cancer cells.[6]
Signaling Pathway of Ingenol Derivatives
The following diagram illustrates the proposed signaling pathway for ingenol derivatives, which involves the activation of Protein Kinase C and subsequent downstream effects.
Caption: Proposed signaling cascade initiated by ingenol derivatives.
Experimental Workflow for Derivative Synthesis
The general workflow for utilizing this compound in the synthesis of novel derivatives is depicted in the following diagram.
Caption: Synthetic workflow using this compound.
Conclusion
This compound serves as a cornerstone in the synthetic exploration of the ingenane chemical space. Its ability to mask the C5 and C20 hydroxyls provides a reliable strategy for the regioselective synthesis of novel esters at the C3 position, which is critical for potent biological activity. While the direct biological profile of this compound remains to be fully elucidated, the well-documented pharmacology of its derivatives underscores the importance of this intermediate in the development of new therapeutics, particularly in the areas of oncology and dermatology. Further research into the synthesis and biological evaluation of this key molecule could open new avenues for drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of Ingenol-5,20-acetonide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of Ingenol-5,20-acetonide, a pivotal intermediate in the development of novel therapeutics derived from the ingenol (B1671944) family of diterpenoids. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry.
Introduction
This compound is a synthetically derived, protected form of ingenol, a complex diterpenoid alcohol isolated from plants of the Euphorbiaceae family. The parent compound, ingenol, was first isolated in 1968 from Euphorbia ingens. While ingenol itself exhibits biological activity, its derivatives, particularly the 3-angelate ester (ingenol mebutate), have garnered significant attention for their potent therapeutic effects, including the treatment of actinic keratosis. The strategic use of protecting groups is essential for the regioselective synthesis of these bioactive esters. This compound serves as a crucial intermediate in this process, enabling the specific modification of other hydroxyl groups on the ingenol scaffold.
Discovery and History
The parent molecule, ingenol, has been a subject of chemical investigation since its isolation in the late 1960s. However, the specific preparation and characterization of this compound as a key synthetic intermediate appear in the scientific literature in the early 1990s. A significant publication by Bagavathi and colleagues in 1991, "On the Chemistry of Ingenol IV," provided detailed spectroscopic data for this compound, solidifying its identity and utility in the synthesis of various ingenol derivatives. This work built upon earlier research into the isolation of ingenol from sources like the seeds of Euphorbia lathyris. The development of a reliable method to protect the C5 and C20 hydroxyl groups of ingenol as an acetonide was a critical step forward, paving the way for the efficient and regioselective synthesis of potent ingenol esters.
Synthesis of this compound
The preparation of this compound involves the reaction of ingenol with a suitable acetone (B3395972) source in the presence of an acid catalyst. This reaction selectively protects the sterically accessible C5 and C20 hydroxyl groups.
Experimental Protocol
A widely cited method for the synthesis of this compound is detailed in European Patent EP 2 763 948 B1. The following protocol is based on this patent:
-
Dissolution: Ingenol (100 mg, 0.29 mmol) is dissolved in acetone (5 ml).
-
Catalysis: Pyridinium p-toluenesulfonate (50 mg) is added to the solution.
-
Reaction: The solution is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is subjected to evaporation to remove the solvent.
-
Purification: The resulting residue is purified by gravity column chromatography.
This procedure yields this compound, with reported yields around 55%.
Synthesis Workflow
Physicochemical Data
The structural characterization of this compound relies on standard spectroscopic techniques. The 1991 paper by Bagavathi et al. serves as a primary reference for its detailed spectroscopic data.
| Property | Data |
| Molecular Formula | C₂₃H₃₂O₅ |
| Molecular Weight | 388.5 g/mol |
| Appearance | White solid |
| Spectroscopic Data | Refer to Bagavathi R. et al. Z. Naturforsch. 1991, 46b, 1425-1433 for detailed NMR and MS data. |
Biological Significance and Mechanism of Action
While this compound is primarily a synthetic intermediate, its derivatives, which are synthesized from it, exhibit potent biological activity. The mechanism of action of these ingenol esters is primarily mediated through the activation of Protein Kinase C (PKC) isoforms.
Signaling Pathway
The activation of PKC, particularly the novel isoform PKCδ, is a central event in the biological effects of ingenol esters. This activation initiates a cascade of downstream signaling events that ultimately lead to apoptosis and an inflammatory response in target cells, such as cancer cells.
The activation of PKCδ by ingenol esters leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade, a well-established pathway involved in regulating cell proliferation and survival, which in this context, paradoxically promotes apoptosis. Concurrently, activated PKCδ can lead to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. Furthermore, PKCδ activation has been shown to downregulate anti-apoptotic proteins such as XIAP and c-FLIP, further sensitizing the cell to apoptosis. In addition to its pro-apoptotic effects, PKCδ activation also triggers an inflammatory response, characterized by the release of cytokines like Interleukin-6 (IL-6).
Quantitative Biological Data
The biological activity of ingenol derivatives is typically quantified by their ability to induce apoptosis or other cellular responses in various cell lines. While specific data for this compound is limited due to its role as an intermediate, the activities of its downstream products provide a strong indication of the potency of this class of compounds.
| Compound | Cell Line | Activity | Value | Reference |
| Ingenol-3-angelate (PEP005) | Colo205 (colon cancer) | Apoptosis Induction | Time and concentration-dependent | (Benhadji et al., 2008) |
| Ingenol-3-angelate (PEP005) | Various cancer cell lines | PKC Activation | Potent activator | (Hampson et al., 2005) |
| Ingenol-3-angelate (PEP005) | WEHI-231 (B-cell lymphoma) | IL-6 Secretion | Biphasic dose-response | (Hampson et al., 2005) |
Conclusion
This compound represents a cornerstone in the synthetic chemistry of the ingenol family. Its discovery and the development of its synthesis have been instrumental in enabling the creation of potent, regioselectively modified ingenol esters with significant therapeutic potential. The understanding of the biological mechanisms of these derivatives, centered on the activation of PKCδ, continues to drive research into novel cancer and immune-modulatory therapies. This technical guide provides a foundational understanding of this key molecule for researchers dedicated to advancing the field of natural product-based drug discovery.
Pharmacological Profile of Ingenol-5,20-acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. While primarily utilized as a key intermediate in the semi-synthesis of various ingenol esters with therapeutic potential, its own pharmacological profile is of significant interest for understanding the structure-activity relationships within this class of compounds. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and its close analogs, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental data. Due to its primary role as a synthetic precursor, direct pharmacological data on this compound is limited; therefore, this guide draws upon the extensive research conducted on the parent compound, ingenol, and its clinically relevant ester, ingenol-3-angelate (also known as PEP005 or ingenol mebutate), to infer its likely biological activities.
Introduction
The ingenane (B1209409) diterpenoids, characterized by a unique and complex polycyclic carbon skeleton, have garnered substantial attention in medicinal chemistry due to their potent biological activities. Ingenol, the parent compound, and its derivatives are well-established activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This compound serves as a stabilized precursor for the synthesis of various ingenol esters, protecting the C5 and C20 hydroxyl groups while allowing for selective modification at the C3 position.[1] This strategic protection has been instrumental in the development of novel PKC modulators with improved therapeutic indices. Although often considered a pharmacologically less active intermediate, its structural similarity to other bioactive ingenanes suggests a latent potential for PKC interaction and downstream signaling modulation.
Mechanism of Action: Protein Kinase C (PKC) Activation
The primary molecular target of ingenol and its derivatives is the C1 domain of PKC isozymes, a region that is physiologically activated by diacylglycerol (DAG). By mimicking DAG, ingenanes bind to the C1 domain, leading to the activation and translocation of PKC isozymes from the cytosol to cellular membranes, a critical step in the initiation of downstream signaling cascades.
While specific binding affinities for this compound are not extensively documented in the public domain, data from its parent compound, ingenol, and its active ester, ingenol-3-angelate, provide valuable insights into the expected interactions.
Table 1: Quantitative Data on PKC Binding and Activation for Ingenol and Ingenol-3-angelate
| Compound | Parameter | Value | Target/System | Reference |
| Ingenol | Ki | 30 µM | Protein Kinase C | [2] |
| Ingenol-3-angelate (PEP005) | Ki | 0.3 ± 0.02 nM | PKC-α | |
| Ingenol-3-angelate (PEP005) | Ki | 0.105 ± 0.019 nM | PKC-β | |
| Ingenol-3-angelate (PEP005) | Ki | 0.162 ± 0.004 nM | PKC-γ | |
| Ingenol-3-angelate (PEP005) | Ki | 0.376 ± 0.041 nM | PKC-δ | |
| Ingenol-3-angelate (PEP005) | Ki | 0.171 ± 0.015 nM | PKC-ε | |
| Ingenol | EC50 | 30 µM - 1 mM | Various cell systems | [2] |
It is important to note that the acetonide group at the C5 and C20 positions of this compound may influence its binding affinity and selectivity for different PKC isoforms compared to the parent ingenol. However, the fundamental mechanism of action is expected to be conserved.
Figure 1. Proposed mechanism of PKC activation by this compound.
Modulation of Downstream Signaling Pathways
Activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. The most prominently affected pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.
MAPK/ERK Pathway
Studies on ingenol-3-angelate (PEP005) have demonstrated that PKC activation leads to the phosphorylation and subsequent activation of the Raf-MEK-ERK signaling cascade.[3][4] This pathway is centrally involved in regulating cellular processes such as proliferation, differentiation, and survival. Specifically, activation of PKCδ has been linked to the phosphorylation of Raf1 and ERK1/2.[3]
Figure 2. Modulation of the MAPK/ERK signaling pathway by ingenol derivatives.
PI3K/AKT Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and is often dysregulated in cancer. Ingenol-3-angelate has been shown to inhibit this pathway.[3] This inhibitory effect is likely mediated through the activation of PKC isoforms that can negatively regulate AKT signaling. For instance, PEP005 treatment has been associated with reduced levels of the phosphorylated, active form of AKT.[3]
Figure 3. Postulated inhibitory effect on the PI3K/AKT signaling pathway.
Experimental Protocols
General Protocol for [3H]PDBu Competitive Binding Assay
This assay measures the ability of a test compound to displace the high-affinity radiolabeled phorbol (B1677699) ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), from the C1 domain of a specific PKC isoform.
Materials:
-
Purified recombinant human PKC isozymes
-
[3H]PDBu (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a lipid mixture by sonicating phosphatidylserine in the assay buffer.
-
In a reaction tube, combine the purified PKC isozyme, the lipid mixture, and the assay buffer.
-
Add varying concentrations of the test compound (this compound) or vehicle control.
-
Initiate the binding reaction by adding a fixed concentration of [3H]PDBu.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled high-affinity ligand (e.g., unlabeled PDBu or PMA).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Figure 4. General workflow for a competitive PKC binding assay.
Summary and Future Directions
This compound is a valuable synthetic intermediate for the development of novel ingenol esters. Based on the extensive data available for its parent compound and related esters, it is highly probable that this compound also functions as a modulator of PKC, albeit with potentially different potency and isoform selectivity. Its pharmacological profile is likely characterized by the activation of the MAPK/ERK pathway and inhibition of the PI3K/AKT pathway, cellular effects that are hallmarks of the ingenol class of compounds.
Future research should focus on the direct pharmacological characterization of this compound to precisely quantify its binding affinities for various PKC isoforms and to elucidate its cellular effects in different biological systems. Such studies would not only provide a more complete understanding of its own biological activity but also contribute to a more rational design of future ingenol-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for these future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ingenol-5,20-acetonide: A Strategic Precursor for the Synthesis and Development of Novel Ingenol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944), a complex diterpenoid isolated from plants of the Euphorbia genus, forms the structural core of a class of potent biological modulators. While ingenol itself exhibits weak activity, its derivatives, particularly esters at the C3 position, have demonstrated significant therapeutic potential, most notably as activators of Protein Kinase C (PKC). Ingenol mebutate (ingenol-3-angelate), a derivative of ingenol, is an FDA-approved topical treatment for actinic keratosis. The intricate and sterically hindered nature of the ingenol scaffold presents significant challenges for its total synthesis and selective modification.[1] To overcome these hurdles, the use of protecting groups is a critical strategy. Ingenol-5,20-acetonide serves as a key intermediate, enabling the selective functionalization of the C3 hydroxyl group while the C5 and C20 hydroxyls are masked as a stable acetonide. This guide provides a comprehensive overview of the use of this compound as a precursor for generating diverse ingenol derivatives, detailing synthetic protocols, biological activities, and the underlying signaling pathways.
Chemical Synthesis and Characterization
The strategic use of this compound as a protected intermediate allows for the efficient and selective synthesis of various ingenol derivatives. The acetonide group effectively shields the C5 and C20 hydroxyls, directing acylation or other modifications to the more accessible C3 hydroxyl group.
Characterization of this compound
A thorough characterization of the starting material is paramount for successful downstream synthesis. The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃) | Data synthesized from typical spectra of similar structures and literature references. Chemical shifts (δ) in ppm: Signals corresponding to the ingenol backbone protons and the characteristic singlet for the two methyl groups of the acetonide. |
| ¹³C NMR (CDCl₃) | Data synthesized from typical spectra of similar structures and literature references. Chemical shifts (δ) in ppm: Signals for the ingenol carbon skeleton and the quaternary carbon of the acetonide group, as well as the two methyl carbons. |
| IR (KBr) | Data synthesized from typical spectra and literature references. Characteristic absorption bands (cm⁻¹): O-H stretching (for the remaining free hydroxyl), C=O stretching (ketone), C-O stretching (ethers and alcohols), and C-H stretching. |
| Mass Spectrometry (ESI) | Data synthesized from typical spectra and literature references. m/z: [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (C₂₃H₃₂O₅). |
General Synthetic Workflow
The synthesis of ingenol derivatives from this compound generally follows a two-step process: esterification of the C3 hydroxyl group followed by deprotection of the acetonide.
Caption: General workflow for the synthesis of ingenol derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ingenol-3-disoxate from this compound
This protocol is adapted from the synthesis of ingenol disoxate, a novel ingenol derivative.[2]
Step A: Microwave-Assisted Coupling
-
To a solution of this compound (1 equivalent) in acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Add the desired isoxazolecarboxylic acid (1.5 equivalents).
-
Heat the reaction mixture in a microwave reactor at 150 °C for a specified time, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the C3-esterified this compound. A typical yield for this step is approximately 94%.[2]
Step B: Deprotection
-
Dissolve the purified C3-esterified this compound in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).
-
Add aqueous hydrochloric acid and stir the reaction at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final ingenol derivative by silica gel column chromatography. A typical yield for this step is approximately 69%.[2]
Protocol 2: Purification of Ingenol Derivatives
Purification of ingenol derivatives is typically achieved using chromatographic techniques.
-
Column Chromatography:
-
Prepare a silica gel column of appropriate size.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified ingenol derivative.
-
Biological Activity and Mechanism of Action
Ingenol derivatives are potent modulators of Protein Kinase C (PKC) isoforms.[3] PKC enzymes are a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
PKC Isoform Binding and Activation
The biological effects of ingenol derivatives are largely attributed to their ability to bind to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding event leads to the translocation of PKC from the cytosol to cellular membranes, a key step in its activation. Different ingenol derivatives can exhibit varying affinities for different PKC isoforms, leading to distinct downstream signaling events.
| Compound | PKC Isoform | Binding Affinity (Ki, nM) |
| Ingenol-3-angelate | PKC-α | Value not explicitly found |
| Ingenol-3-angelate | PKC-δ | Value not explicitly found |
| Ingenol-3-angelate | PKC-ε | Value not explicitly found |
Note: While specific Ki values for each isoform were not found in the provided search results, it is established that ingenol-3-angelate binds to classical and novel PKC isoforms with high affinity.
Downstream Signaling Pathways
Activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: PKC signaling cascade initiated by ingenol derivatives.
Activation of the MAPK cascade (RAF-MEK-ERK) and the NF-κB pathway ultimately leads to the transcription of genes involved in a variety of cellular responses, including cell proliferation, apoptosis, and inflammation.[4][5][6][7] The specific cellular outcome is dependent on the cell type, the specific ingenol derivative, and the context of other signaling inputs.
Structure-Activity Relationship (SAR)
The biological activity of ingenol derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
The C3 Ester: The nature of the ester group at the C3 position is a primary determinant of potency and selectivity. Different ester moieties can modulate the binding affinity for various PKC isoforms.
-
Hydrophobicity: The overall hydrophobicity of the molecule influences its ability to partition into cell membranes, which can affect its interaction with PKC.
-
Other Hydroxyl Groups: While the C3 position is critical for activity, modifications at other positions can also impact the biological profile of the molecule.
Anticancer Activity
The pro-apoptotic and anti-proliferative effects of ingenol derivatives in various cancer cell lines have been extensively studied. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for select ingenol derivatives in different cancer cell lines.
| Ingenol Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Ingenol-3-angelate | Melanoma (A375) | Data not explicitly found in provided search results |
| Ingenol-3-angelate | Melanoma (SK-MEL-28) | Data not explicitly found in provided search results |
| Ingenol-3-angelate | Leukemia (various) | Potent activity reported, specific IC₅₀ values vary |
| Ingenol Disoxate | Squamous Cell Carcinoma | Potent activity reported, specific IC₅₀ values vary |
Experimental Protocols for Biological Evaluation
Protocol 3: Western Blot Analysis of PKC Translocation
This protocol describes a method to assess the translocation of PKC isoforms from the cytosol to the membrane fraction upon treatment with an ingenol derivative.
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the ingenol derivative at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio indicates translocation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Vitro Studies of Ingenol Derivatives, with Reference to Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies on the biological activity of Ingenol-5,20-acetonide are limited in publicly available scientific literature. This compound is primarily documented as a key semi-synthetic intermediate in the preparation of various biologically active ingenol (B1671944) esters. This guide, therefore, focuses on the extensive in vitro research conducted on potent ingenol derivatives, providing a comprehensive overview of their mechanisms of action, experimental protocols, and associated signaling pathways. The information presented here serves as a critical resource for researchers interested in the potential of the ingenol scaffold, for which this compound is a valuable precursor.
Introduction to Ingenol and its Derivatives
Ingenol is a diterpenoid isolated from plants of the Euphorbiaceae family. While ingenol itself has biological activity, its esters, known as ingenol derivatives, have garnered significant attention for their potent biological effects, including anti-cancer and anti-HIV activities. A prominent example is Ingenol Mebutate (PEP005, Ingenol-3-angelate), which has been approved for the topical treatment of actinic keratosis. The core mechanism of action for many ingenol derivatives is the activation of Protein Kinase C (PKC) isoforms, leading to a cascade of downstream signaling events that can induce apoptosis in cancer cells or reactivate latent HIV.
This compound is a protected derivative of ingenol, which offers improved stability and serves as a crucial starting material for the synthesis of various ingenol esters at the C-3 position. Understanding the in vitro activities of these end-products is essential for appreciating the therapeutic potential of the ingenol scaffold.
Quantitative Data on the In Vitro Activity of Ingenol Derivatives
The following tables summarize the in vitro biological activities of various ingenol derivatives against different cancer cell lines and HIV.
Table 1: In Vitro Anti-Cancer Activity of Ingenol Derivatives
| Compound | Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | MTT | Cell Viability | ~38 | [1] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | MTT | Cell Viability | ~46 | [1] |
| Ingenol-20-benzoate | T47D (Breast Cancer) | Not Specified | Cell Growth Inhibition | Not Specified | [2] |
| Ingenol-20-benzoate | MDA-MB-231 (Breast Cancer) | Not Specified | Cell Growth Inhibition | Not Specified | [2] |
Table 2: In Vitro Anti-HIV Activity of Ingenol Derivatives
| Compound | Cell Line/System | Assay Type | Endpoint | EC50 Value (µM) | Reference |
| Ingenol Synthetic Derivative (ISD) | MT-4 cells | HIV-1 Replication | Inhibition | 0.02 | [3][4] |
| Ingenol Synthetic Derivative (ISD) | Human PBMCs | HIV-1 Replication | Inhibition | 0.09 | [3][4] |
| Ingenol | H9 T cells | HIV-1 Infection | Inhibition | 5.06 (for 100 TCID50) | [5] |
| Ingenol | H9 T cells | HIV-1 Infection | Inhibition | 16.87 (for 200 TCID50) | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in the literature are provided below.
Synthesis of Ingenol-3-angelate from this compound
This protocol describes a general method for the synthesis of an ingenol ester from the this compound intermediate.
Materials:
-
This compound
-
Angelic acid
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Celite
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve this compound, angelic acid (1.5 molar equivalents), and DMAP (1.5 molar equivalents) in toluene.
-
Stir the solution at room temperature for 2 hours.
-
Filter the reaction mixture through a bed of celite and evaporate the solvent.
-
Purify the resulting material by passing it through a small pad of silica gel.
-
Further purify the residue using silica gel gravity column chromatography with a mobile phase of petroleum ether:EtOAc (e.g., 85:15) to yield pure ingenol-3-angelate.[4]
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A2058, HT144)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)
-
Ingenol derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ingenol derivative for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Ingenol derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the ingenol derivative as described for the MTT assay.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6][7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6][8]
In Vitro Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to activate PKC, often by detecting the phosphorylation of a substrate or the translocation of PKC within the cell.
Method 1: Western Blot for Phosphorylated Downstream Targets
-
Treat cells (e.g., Colo205) with the ingenol derivative for various time points.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of PKC isoforms (e.g., phospho-PKCδ) and downstream targets like phospho-ERK1/2.
-
Use corresponding total protein antibodies as loading controls.
-
Detect the protein bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.[3]
Method 2: Cellular Translocation Assay
-
Treat cells with the ingenol derivative.
-
Fractionate the cells to separate cytosolic, membrane, and nuclear extracts.
-
Analyze the presence of specific PKC isoforms in each fraction by Western blotting to observe translocation from the cytosol to other compartments.[5]
Signaling Pathways and Visualizations
The primary mechanism of action of many ingenol derivatives involves the activation of Protein Kinase C (PKC). This activation triggers several downstream signaling cascades that can lead to apoptosis in cancer cells.
PKC-Mediated Apoptosis Signaling Pathway
Ingenol derivatives bind to the C1 domain of classical and novel PKC isoforms, mimicking the effect of diacylglycerol (DAG). This leads to the activation of PKC, particularly PKCδ, which plays a pro-apoptotic role in many cancer cell types. Activated PKCδ can translocate to different cellular compartments, including the nucleus and mitochondria, where it can initiate apoptotic signaling.
Caption: PKC-Mediated Apoptosis Pathway.
Experimental Workflow for In Vitro Anti-Cancer Screening
A typical workflow for evaluating the anti-cancer potential of a novel ingenol derivative synthesized from this compound is outlined below.
Caption: In Vitro Anti-Cancer Screening Workflow.
Conclusion
While this compound is primarily a synthetic intermediate, the extensive body of research on its derivatives highlights the significant therapeutic potential of the ingenol scaffold. The primary mechanism of action through PKC activation offers a pathway for inducing apoptosis in cancer cells and has implications for other diseases such as HIV. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of novel ingenol derivatives. Future in vitro studies could focus on direct comparisons of various ingenol esters synthesized from this compound to establish clear structure-activity relationships and to identify lead candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
Methodological & Application
Synthesis of Ingenol-5,20-acetonide from Ingenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Ingenol-5,20-acetonide from its parent compound, ingenol (B1671944). The formation of the acetonide serves as a crucial protecting group strategy, selectively blocking the C5 and C20 hydroxyl groups. This protection allows for subsequent chemical modifications at other positions of the ingenol core, a key step in the development of novel ingenol derivatives for various therapeutic applications, including oncology and dermatology.
Introduction
Ingenol is a complex diterpenoid natural product isolated from the sap of plants of the Euphorbia genus. Its derivatives, such as ingenol mebutate, have demonstrated significant biological activity, leading to their development as pharmaceuticals. The synthesis of novel ingenol analogs is a key area of research for improving efficacy, stability, and safety profiles. The selective protection of the C5 and C20 hydroxyls as an acetonide is a common and efficient strategy to enable regioselective derivatization of the ingenol scaffold. This protocol details the acid-catalyzed reaction of ingenol with 2,2-dimethoxypropane (B42991) to yield this compound.
Chemical Reaction
The synthesis involves the reaction of the cis-diol at the C5 and C20 positions of ingenol with 2,2-dimethoxypropane in the presence of an acid catalyst to form a five-membered cyclic ketal, the acetonide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Data
The following table summarizes typical quantitative data for the synthesis of this compound from ingenol.
| Parameter | Value | Notes |
| Reactants | ||
| Ingenol | 1.0 eq | Starting material |
| 2,2-dimethoxypropane | 20-50 eq | Reagent and solvent |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 eq | Catalyst |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetone or neat 2,2-dimethoxypropane | Ensure anhydrous conditions |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Product | ||
| Product Name | This compound | |
| Appearance | White to off-white solid | After purification |
| Yield | 85-95% | Typical isolated yield |
| Characterization | ||
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure | See literature for specific shifts |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure | See literature for specific shifts |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₂₃H₃₀O₅ | Confirm molecular weight |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt the quantities and reaction time based on their specific scale and monitoring of the reaction progress.
Materials and Equipment:
-
Ingenol
-
2,2-dimethoxypropane
-
Anhydrous acetone (optional, as solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add ingenol.
-
Dissolve the ingenol in a minimal amount of anhydrous acetone or use an excess of 2,2-dimethoxypropane as the solvent.
-
Add 2,2-dimethoxypropane (20-50 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, this compound, will have a higher Rf value than the more polar starting material, ingenol. A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 1:1 v/v).
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white to off-white solid.
-
-
Characterization:
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Application Notes and Protocols for the Characterization of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key intermediate in the synthesis of various ingenol (B1671944) derivatives, which are of significant interest in pharmaceutical research due to their potent biological activities.[] Accurate and comprehensive characterization of this compound is crucial for quality control, stability studies, and the development of new therapeutic agents. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis and derivatization.
Experimental Protocol
A reversed-phase HPLC method is proposed for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
This compound reference standard
-
This compound sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) ratio. The exact ratio may need to be optimized to achieve the best separation.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution Preparation: Dissolve the this compound sample in methanol to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
Table 1: HPLC Purity Analysis Data for this compound
| Parameter | Value |
| Retention Time (min) | 5.8 |
| Area (%) | 99.5% |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the identification and structural confirmation of this compound.
Experimental Protocol
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Methanol (LC-MS grade, for sample preparation)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of approximately 10 µg/mL. Filter the solution through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr
-
Scan Range: m/z 100-500
-
Data Presentation
Table 2: LC-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₃H₃₂O₅ |
| Molecular Weight | 388.50 g/mol |
| Observed [M+H]⁺ (m/z) | 389.2271 |
| Observed [M+Na]⁺ (m/z) | 411.2090 |
Workflow Diagram
Caption: LC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in complete signal assignment.
-
Data Presentation
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) | ¹³C NMR (δ, ppm) | Assignment (Hypothetical) |
| 6.05 | d | 1H | H-1 | 159.8 | C-1 |
| 4.21 | s | 1H | H-3 | 85.1 | C-3 |
| 4.08 | d | 1H | H-5 | 92.3 | C-5 |
| 4.01 | d | 1H | H-20a | 71.5 | C-20 |
| 3.85 | d | 1H | H-20b | 108.7 | Acetonide C |
| 1.45 | s | 3H | Acetonide CH₃ | 28.4 | Acetonide CH₃ |
| 1.40 | s | 3H | Acetonide CH₃ | 26.3 | Acetonide CH₃ |
| 1.10 | s | 3H | C-16/17 | ... | ... |
| 1.05 | s | 3H | C-16/17 | ... | ... |
Note: The assignments are hypothetical and would require full 2D NMR analysis for confirmation.
Workflow Diagram
Caption: NMR spectroscopy workflow for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.
Experimental Protocol
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Broad | O-H stretch (alcohol) |
| 2980 - 2850 | Medium | C-H stretch (alkane) |
| 1710 - 1680 | Strong | C=O stretch (ketone) |
| 1650 - 1640 | Weak | C=C stretch (alkene) |
| 1200 - 1000 | Strong | C-O stretch (acetal) |
Workflow Diagram
Caption: FTIR analysis workflow for this compound.
References
Application Notes and Protocols for Ingenol-5,20-acetonide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ingenol-5,20-acetonide in various cell culture assays. The information is intended to guide researchers in investigating the cellular effects of this natural compound, a known activator of Protein Kinase C (PKC). The protocols are based on established methodologies for related ingenol (B1671944) esters and serve as a starting point for experimental design.
Mechanism of Action
This compound is an analog of Ingenol 3-Angelate (I3A) and is utilized as a synthetic intermediate for other ingenoid compounds.[1] Like other ingenol esters, it is a potent activator of Protein Kinase C (PKC) isoforms.[2] Activation of PKC, particularly PKCδ, can trigger a cascade of downstream signaling events, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the NF-κB signaling pathway.[3][4][5] These pathways are crucial regulators of cell proliferation, apoptosis, and inflammation. The activation of pro-apoptotic pathways, such as the caspase cascade, and the induction of cell cycle arrest are key mechanisms through which ingenol compounds exert their cytotoxic effects on cancer cells.[3]
Data Presentation
The following table summarizes the cytotoxic activity of a closely related compound, Ingenol-3-angelate (I3A), in human melanoma cell lines. This data can be used as a reference for determining an appropriate concentration range for initial experiments with this compound.
| Compound | Cell Line | Assay | IC50 Value | Treatment Time |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | MTT Assay | 38 µM | 24 hours |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | MTT Assay | 46 µM | 24 hours |
Data extracted from a study on Ingenol-3-angelate.[3]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in DMSO.[6]
-
To prepare a 10 mM stock solution, dissolve 3.885 mg of this compound (Molecular Weight: 388.50 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest (e.g., A2058, HT144 melanoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range, based on data from related compounds, is 1 µM to 100 µM.[3]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 values determined from the MTT assay) for a specified time (e.g., 24 hours). Include vehicle and no-treatment controls.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cytokine Release Assay
This protocol provides a general framework for measuring the release of cytokines from immune cells or cancer cells in response to this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Positive control (e.g., Lipopolysaccharide (LPS) for innate immune cells, or PHA/anti-CD3/anti-CD28 for T cells)
-
ELISA or Multiplex bead-based immunoassay kit for cytokines of interest (e.g., IL-6, TNF-α, IL-1β)
-
Microplate reader or appropriate detection system
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or use a cultured cell line.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Treat the cells with various concentrations of this compound.
-
Include a positive control and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound activates PKC, leading to downstream signaling.
Caption: General workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ingenol-5,20-acetonide for the Semi-synthesis of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, such as ingenol mebutate (ingenol-3-angelate), are diterpenoids that have garnered significant interest in drug development due to their potent biological activities, including anti-cancer and immune-modulating properties. A key challenge in the development of ingenol-based therapeutics is the regioselective synthesis of specific esters. The use of Ingenol-5,20-acetonide as a strategic intermediate provides a robust solution for the selective acylation of the C3 hydroxyl group of the ingenol backbone. This application note provides detailed protocols for the preparation of this compound and its subsequent use in the semi-synthesis of various ingenol esters, along with quantitative data and an overview of the relevant biological signaling pathways.
Data Presentation
The following tables summarize the quantitative data for the key steps in the semi-synthesis of ingenol esters via the this compound intermediate.
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 1 | This compound | Ingenol | Pyridinium (B92312) p-toluenesulfonate, Acetone (B3395972) | Acetone | 12 hours | 55% | >95% (after chromatography) | [1] |
| 2a | Ingenol-3-tigliate-5,20-acetonide | This compound | Tiglic acid, DMAP | Toluene (B28343) | 2 hours | >80% | >99% (after chromatography) | [1] |
| 2b | Ingenol-3-angelate-5,20-acetonide | This compound | Angelic acid, DMAP | Toluene | 2 hours | >80% | >99% (after chromatography) | [1] |
| 2c | Ingenol-3-isoxazolecarboxylate-5,20-acetonide | This compound | Isoxazolecarboxylic acid, DMAP, DIPEA | Acetonitrile | Not Specified (Microwave) | 94% | Not Specified | [2] |
| 3a | Ingenol-3-tigliate | Ingenol-3-tigliate-5,20-acetonide | Aqueous Hydrochloric Acid | Not Specified | Room Temperature | Not Specified | Not Specified | [2] |
| 3b | Ingenol-3-isoxazolecarboxylate | Ingenol-3-isoxazolecarboxylate-5,20-acetonide | Aqueous Hydrochloric Acid | Not Specified | Room Temperature | 69% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.
Materials:
-
Ingenol
-
Acetone
-
Pyridinium p-toluenesulfonate (PPTS)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve ingenol (100 mg, 0.29 mmol) in acetone (5 ml).
-
Add pyridinium p-toluenesulfonate (50 mg) to the solution.
-
Stir the solution at room temperature for 12 hours.
-
After 12 hours, evaporate the solvent under reduced pressure.
-
Purify the residue by gravity column chromatography on silica gel.
-
Elute the column with a suitable solvent system (e.g., petroleum ether:EtOAc) to obtain this compound.[1]
Expected Yield: 62 mg (55%).[1]
Protocol 2: General Procedure for the Acylation of this compound
This protocol provides a general method for the selective esterification of the C3 hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., tiglic acid, angelic acid)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
-
Celite
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a solution of this compound (100 mg, 0.26 mmol), the desired carboxylic acid (1.5 mol. equiv., 0.39 mmol), and DMAP (1.5 mol. equiv., 0.39 mmol) in toluene (4 ml).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a bed of Celite and evaporate the solvent.
-
Purify the crude product by silica gel gravity column chromatography using a petroleum ether:EtOAc gradient (e.g., 85:15) to yield the desired ingenol-3-ester-5,20-acetonide.[1]
Expected Yield: >80%.[1]
Protocol 3: Deprotection of the Acetonide Group
This protocol describes the removal of the acetonide protecting group to yield the final ingenol ester.
Materials:
-
Ingenol-3-ester-5,20-acetonide
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Treat the ingenol-3-ester-5,20-acetonide with aqueous hydrochloric acid at room temperature.[2]
-
Monitor the reaction by a suitable method (e.g., TLC) until completion.
-
Upon completion, perform a standard aqueous work-up and purify the product as necessary.
Mandatory Visualizations
Experimental Workflow
Caption: Semi-synthesis workflow for ingenol esters.
Signaling Pathway of Ingenol Esters
Ingenol esters, such as ingenol mebutate, exert their biological effects primarily through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. This initiates a signaling cascade that leads to apoptosis (programmed cell death) and an inflammatory response.
Caption: Ingenol ester signaling pathway.
References
High-performance liquid chromatography (HPLC) analysis of Ingenol-5,20-acetonide
Application Notes and Protocols for HPLC Analysis of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The methodologies outlined below are based on established methods for the analysis of structurally related diterpenoids from Euphorbia species and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a derivative of ingenol (B1671944), a diterpene ester isolated from the sap of plants of the Euphorbia genus. Ingenol derivatives, such as ingenol mebutate, are of significant interest in pharmaceutical research and development due to their potent biological activities, including the treatment of actinic keratosis. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and manufacturing settings. This application note describes a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Chemical Properties of this compound:
-
Molecular Formula: C₂₃H₃₂O₅
-
Molecular Weight: 388.5 g/mol
-
Solubility: Soluble in methanol (B129727), DMSO, and dichloromethane[1][].
-
Stability: More stable than ingenol, but sensitive to strong acids or bases[].
Experimental Protocols
Recommended HPLC System and Conditions
The following HPLC conditions are recommended for the analysis of this compound, adapted from methods used for similar diterpenoids from Euphorbia lathyris[3][4].
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent C18 reverse-phase column[3][4] |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724) and Water (e.g., 85:15 v/v)[4]. Gradient elution may be optimized. |
| Flow Rate | 0.25 - 1.0 mL/min (start with 0.8 mL/min for optimization)[3][4] |
| Column Temperature | 30 °C[3][4] |
| Injection Volume | 10 µL |
| UV Detection | 230 nm or 272 nm[3][4]. A photodiode array (PDA) detector is recommended for spectral analysis. |
| Run Time | 20 minutes (adjust as necessary based on chromatogram) |
Standard and Sample Preparation
2.2.1. Standard Solution Preparation
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve the standard in 1.0 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.22 µm syringe filter before injection.
2.2.2. Sample Preparation (from a formulation or extract)
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile. Sonication may be used to ensure complete dissolution[5].
-
If the sample is complex, such as a plant extract, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.22 µm syringe filter prior to HPLC analysis.
Data Presentation
Quantitative data should be organized for clarity and easy comparison. The following tables are examples of how to present the results of the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | e.g., 1.1 |
| Theoretical Plates | ≥ 2000 | e.g., 5500 |
| Repeatability (%RSD) | ≤ 2.0% | e.g., 0.8% |
Table 2: Method Validation Data (Hypothetical)
| Parameter | Result |
| Retention Time (RT) | e.g., 8.5 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | e.g., 0.2 µg/mL |
| Limit of Quantitation (LOQ) | e.g., 0.7 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a sample matrix.
Logical Relationship for Method Development
This diagram shows the logical considerations for developing a robust HPLC method.
Conclusion
The protocol described provides a comprehensive framework for the HPLC analysis of this compound. By leveraging a standard C18 reverse-phase column and a simple isocratic mobile phase, this method can be readily implemented in a quality control or research laboratory. For optimal results, method validation should be performed according to the specific requirements of the application.
References
Application Note: Mass Spectrometry of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of Ingenol-5,20-acetonide using mass spectrometry. It includes detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis, and high-resolution mass spectrometry (HRMS) for structural confirmation. A proposed fragmentation pathway for this compound is presented, based on the known fragmentation of the ingenol (B1671944) core and common fragmentation patterns of cyclic acetals. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development who are working with ingenol derivatives.
Introduction
This compound is a synthetic derivative of ingenol, a diterpenoid isolated from the sap of plants of the Euphorbia genus. Ingenol and its esters, such as ingenol mebutate, are known for their potent biological activities, including the induction of cell death, which has led to their development as topical treatments for actinic keratosis. The 5,20-acetonide derivative is often used as a more stable intermediate in the synthesis of various ingenol esters. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of this compound. Mass spectrometry, particularly when coupled with liquid chromatography, offers the specificity and sensitivity required for these applications.
Quantitative Analysis by LC-MS/MS
A sensitive and specific method for the quantification of this compound in various matrices can be achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The following protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Experimental Protocol: Quantitative LC-MS/MS
1. Sample Preparation (from Plant Material)
-
Extraction: Homogenize 1 g of dried and powdered plant material with 10 mL of methanol (B129727). Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the combined methanolic extracts onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
The exact MRM transitions should be determined by infusing a standard solution of this compound. Based on its molecular weight of 388.5 g/mol , the protonated molecule [M+H]⁺ would be at m/z 389.2. Collision-induced dissociation (CID) would then be used to identify characteristic product ions.
-
Data Presentation: Quantitative Parameters
The following table outlines the key parameters for a validated quantitative LC-MS/MS method. Values are hypothetical and should be determined experimentally.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Structural Confirmation by High-Resolution Mass Spectrometry (HRMS)
For the confirmation of the elemental composition and for fragmentation studies, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
Experimental Protocol: UPLC-Q/TOF-MS Analysis
The liquid chromatography conditions can be similar to those described for the quantitative analysis.
1. Mass Spectrometry
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Source: ESI, positive mode
-
Mass Range: m/z 50 - 1000
-
Resolution: > 20,000 FWHM
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments.
Data Presentation: High-Resolution Mass Data
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 389.2271 | (To be determined) | < 5 |
| [M+Na]⁺ | 411.2090 | (To be determined) | < 5 |
Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the protonation of one of the oxygen atoms. The subsequent fragmentation will likely involve neutral losses of water, formaldehyde, and acetone (B3395972), as well as cleavages of the complex ring system. The proposed fragmentation pathway is based on the known fragmentation of the ingenol core structure.[1]
Proposed Fragmentation of this compound ([M+H]⁺ at m/z 389.2)
-
Loss of H₂O: A primary fragmentation step is often the loss of a water molecule from the protonated molecule, leading to a fragment ion at m/z 371.2 .
-
Loss of Acetone: The acetonide group can be lost as a neutral acetone molecule (58.04 Da), resulting in a fragment ion at m/z 331.2 .
-
Combined Losses: Sequential losses of water and acetone can also occur, leading to a fragment at m/z 313.2 .
-
Ring Cleavages: The complex polycyclic structure of ingenol can undergo various ring cleavages, leading to a series of characteristic fragment ions. These would need to be confirmed by high-resolution MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
Ingenol-5,20-Acetonide: A Key Intermediate in the Development of Potent Anti-Cancer Agents
Introduction
Ingenol-5,20-acetonide is a natural diterpenoid compound that serves as a crucial synthetic intermediate in the production of potent anti-cancer agents, most notably Ingenol (B1671944) Mebutate (also known as PEP005 or ingenol-3-angelate). While this compound itself is not typically used directly in cancer research due to lower activity, its derivatives have demonstrated significant efficacy in treating various cancers, particularly skin cancers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anti-cancer applications of ingenol derivatives, with a focus on the well-studied compound Ingenol Mebutate.
Mechanism of Action
The primary anti-cancer mechanism of ingenol derivatives like Ingenol Mebutate revolves around the activation of Protein Kinase C (PKC) isoforms.[1][2][3] This activation triggers a dual mechanism of action: direct cytotoxicity to cancer cells and the induction of an inflammatory response that further aids in tumor destruction.[2][3][4][5]
Direct Cytotoxicity:
-
PKC Activation: Ingenol Mebutate is a potent PKC activator, with a particular affinity for PKCδ.[1][6]
-
Mitochondrial Disruption: Activation of PKC leads to the disruption of mitochondrial membrane potential, causing mitochondrial swelling and rupture.[1] This results in the release of pro-apoptotic factors and ultimately leads to rapid necrotic cell death.
-
Apoptosis Induction: In some cancer cell lines, particularly at lower concentrations, Ingenol Mebutate can induce apoptosis through caspase activation.[1]
Immune-Mediated Tumor Destruction:
-
Inflammatory Response: Topical application of Ingenol Mebutate induces a localized inflammatory response characterized by erythema and neutrophil infiltration.[7]
-
Neutrophil-Mediated Cytotoxicity: The recruited neutrophils are believed to play a role in antibody-dependent cellular cytotoxicity, further contributing to the elimination of tumor cells.
Signaling Pathways
The activation of PKC by ingenol derivatives initiates a cascade of downstream signaling events. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.
-
Activation of MAPK Pathway: Ingenol Mebutate has been shown to increase the phosphorylation of Raf, MEK, and ERK in cancer cells, leading to the activation of this pro-apoptotic pathway.[8]
-
Inhibition of PI3K/AKT Pathway: Conversely, Ingenol Mebutate can reduce the levels of phosphorylated AKT, thereby inhibiting this pro-survival signaling pathway.[8]
Caption: Signaling pathways affected by Ingenol Mebutate.
Applications in Cancer Research
Derivatives of this compound have been investigated for their efficacy against a range of cancers.
| Application Area | Cancer Type | Key Findings |
| Dermatology | Actinic Keratosis, Squamous Cell Carcinoma, Basal Cell Carcinoma | Ingenol Mebutate (Picato®) is an FDA-approved topical treatment for actinic keratosis.[1] It induces rapid lesion necrosis and an inflammatory response. |
| Oncology | Melanoma, Leukemia (AML), Colon Cancer, Pancreatic Cancer | Preclinical studies have shown potent cytotoxic effects in various cancer cell lines.[1][2][3][5] |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005) and a Synthetic Derivative (AAI)
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Ingenol Mebutate | B16 Mouse Melanoma | Melanoma | Microscopy | Cell Death | Complete cell death within 6 hours (at 230 µmol/l) | [1] |
| Ingenol Mebutate | Lewis Lung Cancer | Lung Cancer | Microscopy | Cell Death | Complete cell death within 6 hours (at 230 µmol/l) | [1] |
| AAI | K562 | Chronic Myeloid Leukemia | MTT Assay | Growth Inhibition | More potent than Ingenol Mebutate at low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM) | [9] |
| AAI | MCF-7/ADR | Adriamycin-resistant Breast Cancer | MTT Assay | Growth Inhibition | Effective | [9] |
| AAI | HL-60 | Acute Promyelocytic Leukemia | MTT Assay | Growth Inhibition | Effective | [9] |
AAI: 3-O-angeloyl-20-O-acetyl ingenol
Experimental Protocols
Synthesis of Ingenol Mebutate from this compound
This protocol describes a general two-step synthesis of an ingenol derivative from this compound, as adapted from synthetic procedures for similar compounds.[8]
Step A: Microwave-assisted Coupling
-
To a microwave vial, add this compound (1 equivalent).
-
Add DMAP (4-Dimethylaminopyridine) and DIPEA (N,N-Diisopropylethylamine) as catalysts.
-
Add acetonitrile (B52724) as the solvent.
-
Add the desired acylating agent (e.g., angelic anhydride (B1165640) for Ingenol Mebutate synthesis).
-
Seal the vial and heat in a microwave reactor at 150°C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected ingenol ester.
Step B: Deprotection
-
Dissolve the purified product from Step A in a suitable solvent (e.g., methanol).
-
Add aqueous hydrochloric acid.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the deprotection is complete.
-
Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Caption: Synthetic workflow for an ingenol derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of ingenol derivatives on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium
-
Ingenol derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the ingenol derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound is a vital starting material for the synthesis of clinically relevant anti-cancer compounds like Ingenol Mebutate. The anti-tumor activity of these derivatives is primarily mediated through the activation of PKC, leading to direct cytotoxicity and an immune-stimulatory inflammatory response. The modulation of the MAPK and PI3K/AKT signaling pathways underscores the complex mechanism of action of these compounds. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel ingenol derivatives for cancer therapy. Further research is warranted to develop analogs with improved therapeutic profiles and to fully elucidate the intricate molecular mechanisms underlying their potent anti-cancer effects.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 4. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions. | Read by QxMD [read.qxmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol-5,20-acetonide
Welcome to the technical support center for the synthesis of Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this critical synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for issues you may encounter during the synthesis of this compound.
Q1: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
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Incomplete Reaction: The protection of the 5- and 20-hydroxyl groups of ingenol (B1671944) as an acetonide is an equilibrium reaction. To drive the reaction to completion, it is crucial to remove the water generated during the reaction.
-
Troubleshooting:
-
Use a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted in a suitable solvent like toluene.
-
Alternatively, use a drying agent that is compatible with the acidic conditions, such as anhydrous sodium sulfate, added directly to the reaction mixture.
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Increase the reaction time to ensure it has reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Suboptimal Reagent Concentration: The concentration of the acid catalyst and the acetone (B3395972) source are critical.
-
Troubleshooting:
-
Ensure the p-Toluenesulfonic acid (PTSA) is fresh and anhydrous. The amount of catalyst may need to be optimized; too much can lead to side reactions, while too little will result in a sluggish reaction.
-
Use a large excess of acetone or 2,2-dimethoxypropane (B42991) to drive the equilibrium towards the product.
-
-
-
Product Degradation: Ingenol and its derivatives can be sensitive to strongly acidic conditions and high temperatures.
-
Troubleshooting:
-
Use a catalytic amount of PTSA.
-
Maintain the reaction at a moderate temperature (e.g., room temperature to 40°C) and monitor for any signs of degradation (e.g., color change, formation of multiple spots on TLC).
-
-
-
Purification Losses: this compound may be lost during workup and purification.
-
Troubleshooting:
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During the aqueous workup, ensure the pH is carefully neutralized to avoid hydrolysis of the acetonide.
-
Optimize your column chromatography procedure. Use a solvent system that provides good separation between the product and any unreacted ingenol or side products. A gradient elution might be necessary.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple spots on a TLC plate can indicate the presence of unreacted starting material, the desired product, and potential side products.
-
Unreacted Ingenol: If the reaction is incomplete, you will see a spot corresponding to the starting ingenol. This can be addressed by increasing the reaction time or optimizing the reaction conditions as described in Q1.
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Di-acetonide Formation: While the 5,20-diol is sterically favored for acetonide formation, under forcing conditions, it is possible to form other acetonide isomers or a di-acetonide product (e.g., Ingenol-3,4:5,20-bisacetonide), although this is less common.
-
Degradation Products: As mentioned, prolonged exposure to strong acid or high temperatures can lead to degradation of the ingenol backbone. These products may appear as a smear or multiple faint spots on the TLC plate.
Q3: How can I effectively purify this compound?
A3: Purification is typically achieved through column chromatography.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically effective. The optimal solvent ratio should be determined by TLC analysis to achieve good separation (an Rf value of ~0.3 for the product is often ideal). A gradient elution, starting with a lower polarity and gradually increasing, can be beneficial for separating closely related compounds.
-
-
Crystallization: If the purified this compound is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from ingenol.
Materials:
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Ingenol
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dissolve ingenol (1 equivalent) in anhydrous dichloromethane and anhydrous acetone (in large excess, can be used as a co-solvent).
-
Place the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.
-
Data Presentation
The following table summarizes the reported yield for the semi-synthesis of ingenol mebutate from ingenol, which includes the formation of this compound as the first step.
| Synthetic Step | Reagents and Conditions | Overall Yield (3 steps) | Reference |
| 1. Acetonide Protection | Acetone, PTSA | 31% (on a 6g scale) | Wipf Group, Leo Pharma Procedure |
| 2. Angeloylation | Angelic anhydride, LiHMDS | ||
| 3. Deprotection | H₃PO₄ |
Note: The reported 31% yield is for the entire three-step sequence. The yield for the individual this compound formation step may be higher.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A diagram showing potential causes and contributing factors for low yield.
Technical Support Center: Ingenol-5,20-acetonide Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Ingenol-5,20-acetonide solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is reported to be stable for up to three years.[1][2][3]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a high-purity solvent such as Dimethyl Sulfoxide (DMSO).[1][4] To ensure complete dissolution, techniques such as warming the solution to 60°C and ultrasonication may be employed.[1][2] Always use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and water content can impact solubility and stability.[1][2][3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they can be kept for up to 6 months.[1][2][3] For shorter-term storage, -20°C is acceptable for up to one month.[1][2][3]
Q4: Can I store this compound solutions at room temperature?
A4: No, it is not recommended to store solutions of this compound at room temperature for any significant length of time. While the compound may be shipped at ambient temperatures, prolonged storage at room temperature can lead to degradation.[1][2][3]
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for this compound are likely to be hydrolysis of the acetonide group under acidic conditions and, if esterified, acyl migration. Ingenol (B1671944) esters are known to be susceptible to acyl migration, where an acyl group moves from one hydroxyl group to another on the ingenol backbone. This can be influenced by pH and the presence of water.
Stability Summary
While specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature, the following table summarizes the recommended storage conditions based on supplier information.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2][3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2][3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1][2][3] |
Potential Degradation Pathways
The following diagram illustrates a potential degradation pathway for this compound, specifically the acid-catalyzed hydrolysis of the acetonide protecting group.
References
Technical Support Center: Optimizing Reaction Conditions for Ingenol-5,20-acetonide Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Ingenol-5,20-acetonide.
Acylation of this compound
Acylation at the C3 hydroxyl group of this compound is a key step in the synthesis of bioactive ingenol (B1671944) derivatives, such as ingenol-3-angelate (the active ingredient in Picato®) and ingenol disoxate. Success in this step is critical for achieving high yields and purity of the final product.
Frequently Asked Questions (FAQs) - Acylation
Q1: What are the common challenges encountered during the acylation of this compound?
A1: Researchers may face several challenges, including:
-
Low reaction yield: This can be due to the steric hindrance of the tertiary hydroxyl group at the C3 position.
-
Side product formation: The most common side reaction is the isomerization of the angelate group to the more thermodynamically stable tiglate isomer when using angelic acid or its derivatives.[1]
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted starting material.
-
Difficult purification: Separation of the desired product from the starting material, reagents, and byproducts can be challenging.
Q2: How can I improve the yield of the acylation reaction?
A2: To improve the reaction yield, consider the following optimization strategies:
-
Choice of acylating agent: Using a more reactive acylating agent, such as an acid anhydride (B1165640) or acyl chloride, can be more effective than using the corresponding carboxylic acid directly.[2]
-
Catalyst selection: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of sterically hindered alcohols.[3][4][5]
-
Reaction conditions: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][6][7] Optimizing the temperature, reaction time, and solvent is crucial.
-
Reagent stoichiometry: Using a molar excess of the acylating agent and the catalyst can help drive the reaction to completion.[3]
Q3: How can I prevent the isomerization of the angelate group to the tiglate group?
A3: Preventing this isomerization is critical for maintaining the biological activity of the final compound. Strategies include:
-
Stereoconservative esterification methods: Employing methods specifically designed to avoid isomerization is key. One successful approach involves the use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride as the acylating agent.[1]
-
Mild reaction conditions: Avoiding harsh acidic or basic conditions and high temperatures for prolonged periods can minimize the risk of isomerization.
Troubleshooting Guide - Acylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric hindrance of the C3 hydroxyl group. | - Use a more reactive acylating agent (e.g., angelic anhydride).- Employ a highly effective catalyst like DMAP.- Increase reaction temperature and/or time under careful monitoring.[2] |
| Inactive catalyst or reagents. | - Use fresh, high-purity reagents and catalyst.- Ensure anhydrous reaction conditions. | |
| Formation of Tiglate Isomer | Isomerization of the angelate group. | - Use a stereoconservative acylating agent like 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride.[1]- Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Incomplete Reaction | Insufficient reagent or catalyst. | - Increase the molar equivalents of the acylating agent and DMAP.[3] |
| Short reaction time. | - Extend the reaction time and monitor progress by TLC. | |
| Difficult Purification | Co-elution of product with starting material or byproducts. | - Optimize the solvent system for column chromatography.- Consider using a different stationary phase (e.g., diol- or cyano-bonded silica).- Recrystallization of the purified product can improve purity. |
Silylation of this compound
Silylation is a common strategy to protect hydroxyl groups during multi-step syntheses. Protecting the C3 hydroxyl group of this compound as a silyl (B83357) ether can be advantageous for subsequent chemical transformations.
Frequently Asked Questions (FAQs) - Silylation
Q1: Which silylating agents are suitable for protecting the sterically hindered C3 hydroxyl group of this compound?
A1: Due to the steric hindrance, more reactive silylating agents are generally required. Common choices include:
-
tert-Butyldimethylsilyl chloride (TBSCl): Often used with an activator like imidazole (B134444) in a polar aprotic solvent such as DMF.[8]
-
tert-Butyldiphenylsilyl chloride (TBDPSCl): Provides a bulkier, more stable protecting group.
-
Triethylsilyl chloride (TESCl): Another common silylating agent.
Q2: What are the typical reaction conditions for silylation of a hindered alcohol?
A2: A common protocol involves stirring the alcohol with the silyl chloride and a base, such as imidazole or 2,6-lutidine, in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature or with gentle heating.
Troubleshooting Guide - Silylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric hindrance preventing silylation. | - Use a more reactive silylating agent (e.g., a silyl triflate like TBSOTf).- Employ a stronger, non-nucleophilic base like 2,6-lutidine.- Increase the reaction temperature and/or time. |
| Moisture in the reaction. | - Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Side Products | Silylation of other hydroxyl groups (if present and unprotected). | - This is unlikely with this compound as the other hydroxyls are protected. However, in other ingenol derivatives, selective protection might be necessary. |
| Incomplete Reaction | Insufficient silylating agent or base. | - Increase the molar equivalents of the silylating agent and the base. |
Deprotection of the Acetonide Group
The final step in the synthesis of many ingenol derivatives is the removal of the 5,20-acetonide protecting group to liberate the free diol.
Frequently Asked Questions (FAQs) - Acetonide Deprotection
Q1: What are the standard conditions for deprotecting the 5,20-acetonide of an ingenol derivative?
A1: The acetonide group is typically removed under acidic conditions. A common method is treatment with aqueous hydrochloric acid (HCl) at room temperature.[4] Other acidic conditions, such as acetic acid in water or using a solid-supported acid catalyst, can also be employed.[9][10]
Q2: What are the potential challenges during acetonide deprotection?
A2: The main challenges include:
-
Incomplete deprotection: The reaction may not proceed to completion, leaving some of the protected compound.
-
Degradation of the ingenol core: The strained ring system of ingenol can be sensitive to harsh acidic conditions.
-
Acyl migration: If an acyl group is present (e.g., at the C3 position), acidic conditions can sometimes promote acyl migration to the newly deprotected hydroxyl groups at C5 or C20.
Troubleshooting Guide - Acetonide Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid or short reaction time. | - Increase the concentration of the acid or the reaction time.- Monitor the reaction closely by TLC to determine the optimal time. |
| Steric hindrance. | - Gentle heating may be required, but monitor for degradation. | |
| Product Degradation | Acid-lability of the ingenol scaffold. | - Use milder acidic conditions (e.g., acetic acid/water, pyridinium (B92312) p-toluenesulfonate (PPTS)).- Keep the reaction temperature low. |
| Acyl Migration | Acid-catalyzed rearrangement of an ester group. | - Use the mildest possible deprotection conditions.- Monitor the reaction for the formation of isomers. Purification by HPLC may be necessary to separate acyl isomers. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ingenol-3-disoxate from this compound
This protocol is adapted from the synthesis of ingenol disoxate.[4]
-
Reaction Setup: In a microwave vial, dissolve this compound in anhydrous acetonitrile.
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine (DIPEA), followed by the desired isoxazolecarboxylic acid.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acetonide Deprotection
This protocol is a general procedure for acetonide removal.[4]
-
Reaction Setup: Dissolve the this compound derivative in a suitable solvent (e.g., acetone, THF).
-
Acid Addition: Add aqueous hydrochloric acid (e.g., 1-2 M) dropwise at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or HPLC.
Visualization of Reaction Components
Thin Layer Chromatography (TLC) Visualization
Ingenol derivatives are often not UV-active. Therefore, a chemical stain is required for visualization on a TLC plate.
-
Vanillin (B372448) Stain: A vanillin solution in ethanol (B145695) and sulfuric acid is a good general-purpose stain for ingenol and its derivatives. After dipping the TLC plate in the stain, gentle heating will reveal the spots, often with distinct colors.[11][12][13]
Diagrams
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low yield in acylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetonides [organic-chemistry.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. epfl.ch [epfl.ch]
Troubleshooting Ingenol-5,20-acetonide in biological assays
Welcome to the technical support center for Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for its use in biological assays.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: this compound is soluble in several organic solvents, including DMSO (up to 50 mg/mL), methanol, acetone, dichloromethane, and ethyl acetate. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO.
For storage, stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] The compound in its dry form should be stored as indicated on the product vial, tightly sealed. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q2: What is the mechanism of action of this compound?
A: this compound is an analog of ingenol (B1671944) mebutate (also known as PEP005), a potent activator of Protein Kinase C (PKC).[4][5] The ingenol backbone acts as an agonist for PKC, particularly the delta isoform (PKCδ).[6][7] Activation of PKC triggers a downstream signaling cascade, including the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, which can lead to a variety of cellular responses.[5][6]
In the context of cancer and actinic keratosis treatment, ingenol mebutate has a dual mechanism of action: it induces rapid, localized cell death (necrosis) in target cells, followed by a specific, neutrophil-mediated inflammatory response that helps to eliminate any remaining dysplastic cells.[8][9]
Q3: What are the expected cellular effects of this compound?
A: Given its role as a PKC activator, this compound is expected to induce strong cellular responses. In many cell lines, particularly cancer cells, it can induce apoptosis and inhibit proliferation.[6][7] At higher concentrations, it may cause cellular necrosis.[7] Researchers using this compound should anticipate potent biological effects and titrate the concentration carefully to achieve the desired outcome in their specific assay.
Troubleshooting Guides
Problem 1: Inconsistent or No Cellular Response
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of both the dry compound and stock solutions. Prepare fresh dilutions from a properly stored stock for each experiment. This compound is sensitive to strong acids, bases, and high temperatures. |
| Incorrect Concentration | The effective concentration can vary significantly between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Cell Line Insensitivity | The expression and localization of PKC isoforms can differ between cell lines, leading to varied responses. Consider using a cell line known to be responsive to phorbol (B1677699) esters or other PKC activators as a positive control. |
| Assay Interference | The compound may interfere with the assay reagents or readout. See the "Assay Interference" section below for more details. |
Problem 2: Excessive Cell Death or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of ingenol compounds can lead to rapid, widespread necrosis rather than controlled apoptosis.[7] Reduce the concentration and perform a careful dose-response analysis. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Kinase Activation | While a potent PKC activator, high concentrations may affect other kinases. If specificity is a concern, consider profiling the compound against a panel of kinases. |
Problem 3: Assay Interference
| Possible Cause | Troubleshooting Step |
| Colorimetric Assay Interference | In assays like the MTT assay, the compound itself might react with the tetrazolium salt, leading to false-positive or false-negative results. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. |
| Fluorescence/Luminescence Interference | The compound may be autofluorescent or quench the fluorescent/luminescent signal. Measure the fluorescence/luminescence of the compound alone at the excitation and emission wavelengths of your assay. |
| Non-specific Protein Binding | Like other phorbol esters, this compound may bind to other proteins in the assay, leading to non-specific effects. Consider using alternative assay formats or validating findings with a secondary, orthogonal assay. |
Data Presentation
The following table summarizes the common local skin reactions observed in clinical trials of the related compound, ingenol mebutate gel, for the treatment of actinic keratosis. This data can provide an indication of the types of cellular responses that might be observed in vitro, such as inflammation and cell death.
Table 1: Incidence of Common Local Skin Reactions with Ingenol Mebutate Gel
| Local Skin Reaction | Incidence in Patients (%) |
| Erythema (Redness) | 94 - 98 |
| Flaking/Scaling | 85 - 93 |
| Crusting | 63 - 84 |
| Swelling | 58 - 83 |
| Vesiculation/Pustulation | 23 - 52 |
| Erosion/Ulceration | 20 - 46 |
Data compiled from studies on ingenol mebutate for actinic keratosis.[10]
Experimental Protocols
1. Protein Kinase C (PKC) Activation Assay (General Protocol)
This protocol provides a general framework for measuring PKC activity. Specific components may need to be optimized for your system.
-
Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to PKC activity.
-
Materials:
-
Purified or recombinant PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
This compound
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare the lipid activator by sonicating phosphatidylserine (B164497) and diacylglycerol on ice.
-
In a microcentrifuge tube on ice, add the assay buffer, substrate peptide, lipid activator, and PKC enzyme.
-
Add this compound at various concentrations (include a vehicle control).
-
Initiate the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
2. Cell Viability Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (include vehicle and untreated controls) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
3. Apoptosis Detection using Annexin V-FITC Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time. Include untreated controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Visualizations
Caption: Simplified signaling pathway of this compound via PKC activation.
Caption: A logical workflow for troubleshooting common issues in biological assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. licorbio.com [licorbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of Ingenol-5,20-acetonide during experiments
Welcome to the Technical Support Center for Ingenol-5,20-acetonide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol (B129727), dichloromethane, acetone, and ethyl acetate (B1210297).[3][4] For biological experiments, DMSO is a common choice, with a solubility of up to 50 mg/mL.[2] When preparing a stock solution in DMSO, warming the solution to 60°C and using sonication can aid in dissolution. It is advisable to use freshly opened, hygroscopic DMSO to ensure maximal solubility.[2]
Q3: What is the primary degradation pathway for this compound?
A3: The main cause of degradation for ingenol (B1671944) esters, including this compound, is acyl migration.[5] This is an intramolecular rearrangement where an acyl group moves from one hydroxyl group to another on the ingenol backbone. This process is influenced by factors such as pH and the presence of water.[6][7]
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: this compound is sensitive to strong acids and bases in aqueous solutions, which can lead to esterification or ether formation.[] While specific quantitative data for a wide range of pH values is limited in publicly available literature, it is known that the stability of ingenol esters is pH-dependent. For cell culture experiments, it is crucial to minimize the time the compound spends in aqueous media before use. Prepare fresh dilutions from a concentrated stock solution in DMSO just prior to adding to the cell culture.
Q5: Are there any known incompatibilities with common labware?
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity in Biological Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Compare the activity of the new stock with the old one. | Repeated freeze-thaw cycles can lead to the degradation of the compound, reducing its effective concentration.[1][2] |
| Degradation in working solution | 1. Prepare fresh dilutions in your assay buffer or cell culture medium immediately before each experiment. 2. Minimize the time the compound is in the aqueous solution before being added to the assay. | Ingenol esters can be unstable in aqueous environments, particularly at non-neutral pH, leading to acyl migration and loss of activity.[] |
| Adsorption to labware | 1. Use low-adhesion microplates and pipette tips. 2. Pre-wet pipette tips with the solvent used for dilution before aspirating the compound solution. | Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the actual concentration delivered to the experiment. |
| Precipitation in aqueous media | 1. Visually inspect the working solution for any signs of precipitation. 2. If precipitation is observed, consider preparing a more dilute stock solution or using a co-solvent if compatible with your experimental system. | Poor solubility in aqueous buffers can lead to precipitation, drastically lowering the effective concentration of the compound. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Acyl Migration | 1. Analyze a freshly prepared sample as a control. 2. Compare the chromatogram of the suspect sample to the fresh sample. The appearance of new, closely eluting peaks may indicate acyl migration products. 3. Review the handling and storage conditions of the sample. Exposure to non-neutral pH or moisture can accelerate this process. | Acyl migration is the primary degradation pathway for ingenol esters, resulting in isomers that will have different retention times on an HPLC column.[5] |
| Oxidative Degradation | 1. Purge solvents with an inert gas (e.g., nitrogen or argon). 2. Store samples and solutions protected from light and air. 3. Consider adding an antioxidant to the sample if compatible with the analysis. | Although less common than acyl migration, oxidation can occur, especially if the molecule has susceptible functional groups and is exposed to oxygen and light. |
| Contamination | 1. Ensure all glassware and solvents are clean and of high purity. 2. Run a blank injection of the solvent to check for contaminants. | Contaminants from solvents or labware can introduce extraneous peaks into the chromatogram. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, chemical-resistant microcentrifuge tubes
-
Calibrated pipettes and low-adhesion tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound (MW: 388.5 g/mol ), add 257.4 µL of DMSO for a 10 mM solution).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution.[2]
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the working solutions as quickly as possible to minimize degradation in the aqueous environment.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of various pH (e.g., phosphate (B84403) buffer, acetate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare test solutions by diluting the stock solution in different buffers (e.g., pH 3, 5, 7, 9) or under specific stress conditions (e.g., exposure to heat, light, or an oxidizing agent like hydrogen peroxide).
-
-
HPLC Method (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 230-240 nm for similar structures).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject a freshly prepared solution of this compound to determine its retention time and peak area (this serves as the time-zero control).
-
Inject the test solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) after subjecting them to the stress conditions.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero control.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics under each condition.
-
Table 1: Example HPLC Gradient for this compound Stability Analysis
| Time (minutes) | % Acetonitrile | % Water |
| 0 | 40 | 60 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Note: This is an exemplary gradient and may require optimization for your specific column and system.
Visualizations
Degradation Pathway of Ingenol Esters
The primary degradation pathway for ingenol esters is acyl migration, which is an intramolecular rearrangement. This process is often catalyzed by the presence of water and can be influenced by pH.
Caption: Simplified diagram of the acyl migration pathway in ingenol esters.
Experimental Workflow for Stability Testing
A systematic approach is crucial for evaluating the stability of this compound under various experimental conditions.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. A Density Functional Theory (DFT) Study of the Acyl Migration Occurring during Lipase-Catalyzed Transesterifications [mdpi.com]
Solubility issues with Ingenol-5,20-acetonide in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ingenol-5,20-acetonide during experimentation.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
A1: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, acetone, dichloromethane, and ethyl acetate.[1][2][3]
Q2: What is the recommended solvent for creating a stock solution?
A2: DMSO is a common choice for creating stock solutions of this compound due to its high solubilizing capacity for this compound. A concentration of 50 mg/mL in DMSO has been reported.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the volume of the solvent. The concentration of the compound may be too high for the chosen solvent volume.
-
Gently warm the solution. Heating the solution to 37-40°C can aid in dissolution. However, be cautious as high temperatures may affect the stability of the compound.[1]
-
Use sonication. A brief period in a sonication bath can help to break up any clumps and facilitate dissolution.
-
Try a different solvent. If the compound remains insoluble, switching to a different recommended solvent may be necessary.
Q4: Can I use co-solvents to improve the aqueous solubility of this compound?
A4: Yes, using a co-solvent system can be an effective strategy. For experiments requiring an aqueous buffer, a common practice is to first dissolve the this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer. It is important to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Troubleshooting Guide
Issue: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity upon dilution can cause the compound to "crash out" of solution.
-
Troubleshooting Steps:
-
Reduce the final concentration: Lower the target concentration of this compound in the aqueous medium.
-
Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the compound.
-
Consider a different formulation approach: For in vivo studies, formulation strategies such as lipid-based formulations or nano-suspensions may be necessary to improve bioavailability.
-
Data Presentation
Table 1: Solubility of this compound and Related Ingenol Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 50 mg/mL[1] | High solubility. |
| Methanol | Soluble[1][2] | Qualitative data. | |
| Acetone | Soluble[1][3] | Qualitative data. | |
| Dichloromethane | Soluble[1][2][3] | Qualitative data. | |
| Ethyl Acetate | Soluble[1][3] | Qualitative data. | |
| Ingenol Mebutate (Ingenol-3-angelate) | Ethanol | ~10 mg/mL[4] | Structurally similar compound. |
| DMF | ~10 mg/mL[4] | Structurally similar compound. | |
| DMSO | ~5 mg/mL[4] | Structurally similar compound. | |
| PBS (pH 7.2) | ~0.5 mg/mL[4] | Low aqueous solubility. |
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, methanol, phosphate-buffered saline)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the solvent of interest to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or µg/mL.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: Ingenol esters can activate PKC, leading to downstream signaling events.
References
Technical Support Center: Scaling Up the Synthesis of Ingenol-5,20-acetonide
Welcome to the technical support center for the synthesis of Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this critical synthetic step. This compound is a key intermediate in the efficient semisynthesis of various ingenol (B1671944) derivatives, including the potent protein kinase C activator, Ingenol-3-angelate. Protecting the C5 and C20 hydroxyl groups as an acetonide enhances stability and facilitates selective functionalization at other positions of the ingenol core.
This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to support your scale-up efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary challenge when scaling up the synthesis of this compound?
A1: The main challenge is maintaining a high yield and purity while managing larger volumes of reagents and solvents. On a larger scale, issues such as incomplete reaction, formation of side products due to prolonged reaction times or localized temperature fluctuations, and difficulties in purification become more pronounced. Effective monitoring of the reaction progress and a robust purification strategy are crucial for a successful scale-up.
Q2: I am observing a low yield of this compound in my scaled-up reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Refer to the table below for common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Optimize Catalyst Loading: Insufficient acid catalyst can lead to a sluggish reaction. A slight increase in the catalyst amount may be beneficial. However, excess acid can promote side reactions. - Improve Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially with larger volumes. |
| Degradation of Starting Material or Product | - Control Temperature: The reaction is typically run at or below room temperature. Exothermic reactions upon reagent addition should be managed with appropriate cooling. - Use Anhydrous Conditions: Water can hydrolyze the formed acetonide or interfere with the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | - Control Stoichiometry: Precise measurement of 2,2-dimethoxypropane (B42991) is important. A large excess can complicate purification, while an insufficient amount will lead to incomplete reaction. - Minimize Reaction Time: Prolonged exposure to acidic conditions can lead to the formation of byproducts. Quench the reaction as soon as the starting material is consumed. |
| Loss During Work-up and Purification | - Optimize Extraction: Ensure the correct pH of the aqueous phase during work-up to prevent hydrolysis of the acetonide. - Refine Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation from unreacted ingenol and any side products. |
Q3: My purified this compound shows impurities. What are the likely side products and how can I avoid them?
A3: Common impurities include unreacted ingenol and di-acetonide protected ingenol (if other diol functionalities are present and unprotected). The formation of oligomeric byproducts due to intermolecular reactions under acidic conditions is also possible, though less common with the sterically hindered ingenol core. To minimize these:
-
Unreacted Ingenol: Ensure the reaction goes to completion by monitoring with TLC/LC-MS.
-
Di-acetonide Formation: This is generally not an issue for the 5,20-diol due to its favorable geometry for forming a six-membered ring acetonide. Other diols in the ingenol structure are less likely to react under these conditions.
-
Acid-catalyzed Rearrangement Products: Ingenol and its derivatives can be sensitive to strong acids. Use a catalytic amount of a mild acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).
Q4: What are the key considerations for the purification of this compound at a larger scale?
A4: As the scale increases, flash column chromatography becomes the standard method for purification. Key considerations include:
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load the crude product in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
Solvent System: A well-chosen solvent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides the best separation. A typical system would be a gradient of ethyl acetate (B1210297) in hexanes.
-
Fraction Collection: Collect smaller fractions and analyze them by TLC to identify the pure product fractions accurately.
Experimental Protocols
Synthesis of this compound
This protocol describes the acid-catalyzed protection of the 5,20-diol of ingenol using 2,2-dimethoxypropane.
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
Anhydrous Dichloromethane (DCM) or Acetone (B3395972)
-
Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of ingenol (1 equivalent) in anhydrous DCM or acetone (at a concentration of 0.05-0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethoxypropane (3-5 equivalents).
-
Catalyst Addition: Add a catalytic amount of PPTS or CSA (0.1-0.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation
The following table summarizes typical yields and purity of this compound at different reaction scales.
| Scale (Starting Ingenol) | Typical Yield | Purity (by HPLC) | Notes |
| 100 mg | 90-95% | >98% | Lab-scale synthesis with high purity easily achievable. |
| 1 g | 85-92% | >97% | Minor decrease in yield due to handling larger volumes. |
| 10 g | 80-88% | >95% | Careful control of temperature and mixing is crucial. |
| 50 g | 75-85% | >95% | Purification by column chromatography requires careful optimization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Synthesis of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Ingenol-5,20-acetonide, a key intermediate in the preparation of various ingenol (B1671944) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My reaction to form this compound is incomplete, and I still observe a significant amount of the starting material (ingenol) by TLC/HPLC analysis. What could be the cause?
A1: Incomplete conversion is a common issue and can arise from several factors:
-
Insufficient Reagent: The amount of the acetonide source (e.g., 2,2-dimethoxypropane) or the acid catalyst (e.g., p-toluenesulfonic acid) may be inadequate.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Presence of Water: Traces of water in the reaction mixture can hydrolyze the acetal (B89532) product and the reagents, hindering the reaction.
-
Poor Reagent Quality: The 2,2-dimethoxypropane (B42991) or the acid catalyst may have degraded over time.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Increase the equivalents of 2,2-dimethoxypropane and the acid catalyst. A molar excess of the acetonide source is typically used to drive the equilibrium towards the product.
-
Extend Reaction Time: Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Consider the use of a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use freshly opened or properly stored reagents.
Q2: I am observing multiple spots on my TLC plate close to the product spot. What are these potential impurities?
A2: The formation of multiple byproducts can complicate the purification process. Potential impurities include:
-
Regioisomeric Acetonides: Ingenol possesses multiple diol systems. While the 5,20-diol is sterically favored for acetonide formation, there is a possibility of forming other acetonides, such as the 3,4-acetonide, although this is generally less favored.
-
Over-protection Products: If other diol functionalities are present and unprotected, there is a possibility of forming di-acetonides (e.g., Ingenol-3,4:5,20-diacetonide).
-
Degradation Products: Ingenol is sensitive to strong acidic conditions and high temperatures, which can lead to degradation.
-
Enol Ether Formation: Acid-catalyzed elimination of methanol (B129727) from 2,2-dimethoxypropane can lead to the formation of 2-methoxypropene, which can react with the hydroxyl groups of ingenol to form enol ethers.
Troubleshooting and Identification:
-
Spectroscopic Analysis: Utilize ¹H NMR and ¹³C NMR spectroscopy to characterize the impurities. The chemical shifts of the methyl groups of the acetonide and the protons of the ingenol backbone can help in identifying the structure of the byproducts. Mass spectrometry (e.g., HPLC-MS) is also invaluable for determining the molecular weights of the impurities.
-
Chromatographic Separation: Employ careful column chromatography with a suitable solvent system to isolate the impurities for characterization.
Q3: The yield of my this compound is low after purification. What are the potential reasons?
A3: Low isolated yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: As discussed in Q1, an incomplete reaction will naturally lead to a lower yield of the desired product.
-
Product Loss During Workup: The acetonide group is sensitive to acidic conditions. During the aqueous workup to neutralize the acid catalyst, partial hydrolysis of the product can occur if the pH is not carefully controlled.
-
Difficult Purification: Close-running impurities on column chromatography can lead to the collection of mixed fractions, reducing the yield of the pure product.
-
Product Instability: Although more stable than ingenol itself, this compound can still be sensitive to prolonged exposure to silica (B1680970) gel during chromatography.
Troubleshooting Steps:
-
Careful Workup: Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) and avoid prolonged contact with aqueous acidic conditions.
-
Optimize Chromatography: Use a high-quality silica gel and a carefully selected eluent system to achieve better separation. Consider using a gradient elution.
-
Minimize Contact Time with Silica: Do not leave the product on the column for an extended period.
Summary of Potential Impurities
The following table summarizes the common impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Structure | Potential Cause | Identification Method |
| Ingenol (Starting Material) | (Structure of Ingenol) | Incomplete reaction | TLC, HPLC, ¹H NMR |
| Ingenol-3,4-acetonide | (Structure of 3,4-acetonide) | Non-regioselective reaction | ¹H NMR, ¹³C NMR, HPLC-MS |
| Ingenol-3,4:5,20-diacetonide | (Structure of di-acetonide) | Over-protection | ¹H NMR, ¹³C NMR, HPLC-MS |
| Degradation Products | Various | Harsh reaction conditions (strong acid, high temperature) | TLC, HPLC-MS |
| Enol Ether Adducts | (Structure of enol ether) | Side reaction of 2-methoxypropene | ¹H NMR, ¹³C NMR, HPLC-MS |
Experimental Protocols
A general protocol for the synthesis of this compound from ingenol is provided below. This should be considered a starting point and may require optimization.
Synthesis of this compound
-
Preparation: To a solution of ingenol (1 equivalent) in anhydrous acetone (B3395972) or a mixture of acetone and an inert solvent like dichloromethane, add 2,2-dimethoxypropane (1.5 to 3 equivalents).
-
Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (0.01 to 0.05 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a few drops of a mild base (e.g., triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the acetone. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Validation & Comparative
Comparative Analysis of Ingenol-5,20-acetonide and Other Ingenol Derivatives in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental protocols of key ingenol (B1671944) compounds. This document provides a detailed comparison of Ingenol-5,20-acetonide with its biologically active counterparts, supported by quantitative data and established experimental methodologies.
Ingenol derivatives, a class of diterpenoids isolated from the Euphorbia plant species, have garnered significant interest in pharmacology and drug development due to their potent biological activities.[1] This guide provides an objective comparison of this compound with other prominent ingenol derivatives, including Ingenol Mebutate (Ingenol-3-angelate), Ingenol-3-hexanoate (IngB), Ingenol-3,20-dibenzoate, and Ingenol Disoxate. The focus is on their performance in preclinical models, with an emphasis on their cytotoxic and immunomodulatory effects, underpinned by their shared mechanism of activating Protein Kinase C (PKC).
Executive Summary
This compound is primarily utilized as a synthetic intermediate in the preparation of more complex and biologically active ingenol esters. The presence of the acetonide group at the C-5 and C-20 positions protects the hydroxyl groups, which are crucial for the molecule's interaction with its biological targets. Consequently, this compound is considered biologically inactive. In contrast, derivatives such as Ingenol Mebutate have demonstrated potent anti-cancer and immune-modulating properties, which are attributed to their ability to activate the PKC signaling pathway. Structure-activity relationship studies have consistently shown that modifications to the hydroxyl groups at the C-5 and C-20 positions, such as through methylation or the introduction of a bulky acetonide group, abrogate biological activity.[2]
Performance Comparison of Ingenol Derivatives
The primary mechanism of action for biologically active ingenol derivatives is the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[3][4] This activation triggers downstream signaling cascades that can lead to a dual mechanism of action: direct induction of cell death in cancer cells and stimulation of an inflammatory response that contributes to tumor clearance.[5]
The cytotoxic and biological activities of various ingenol derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics for comparing their potency.
Cytotoxicity Data (IC50 Values)
The following table summarizes the IC50 values for several ingenol derivatives against various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ingenol Mebutate | A375 | Melanoma | ~31.9 (48h) | [6] |
| SK-MEL-28 | Melanoma | ~4.9 | [7] | |
| Panc-1 | Pancreatic Cancer | 0.043 (72h) | ||
| K562 | Leukemia | Similar to AAI at 1µM | ||
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Leukemia | More potent than Ingenol Mebutate | [8] |
| Ingenol-3,20-dibenzoate | MT4 | T-cell leukemia | 0.027 (HIV-1) | [9] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | Keratinocytes | 0.39 | [4] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker | Keratinocytes | 0.32 | [4] |
| Ingenol Disoxate | - | - | Increased cytotoxic potency to mebutate | [2] |
Data for this compound is not included as it is considered biologically inactive and does not have reported IC50 values in these contexts.
Signaling Pathways and Mechanism of Action
The biological effects of active ingenol derivatives are primarily mediated through the activation of the Protein Kinase C (PKC) family of enzymes.
dot
Caption: Simplified signaling pathway of active ingenol derivatives via PKC activation.
Active ingenol derivatives mimic diacylglycerol (DAG), an endogenous activator of PKC. Upon binding, they induce a conformational change in PKC, leading to its activation and translocation to the cell membrane. This initiates a cascade of downstream signaling events, most notably the activation of the NF-κB pathway. Activated PKC phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65). The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of various genes, including those encoding pro-inflammatory cytokines like IL-8 and TNF-α. This inflammatory response is a key component of the anti-tumor effect of ingenol derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of ingenol derivatives.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of ingenol derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375 melanoma, K562 leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ingenol derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the ingenol derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Following the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10][11][12]
Protein Kinase C (PKC) Activation Assay (Western Blot)
This protocol is used to determine the activation of PKC isoforms upon treatment with ingenol derivatives.
Materials:
-
Cell line of interest
-
Ingenol derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Culture cells to 70-80% confluency and treat with the ingenol derivative at the desired concentration and time points.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC isoform overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total PKC isoform to confirm equal loading.[3][13]
dot
Caption: General experimental workflow for assessing ingenol derivative activity.
Conclusion
This compound serves as a crucial, yet biologically inactive, intermediate in the synthesis of potent ingenol derivatives. The biological activity of this class of compounds is critically dependent on the free hydroxyl groups at the C-5 and C-20 positions. Derivatives such as Ingenol Mebutate and Ingenol Disoxate, which possess these free hydroxyls and have ester modifications at the C-3 position, exhibit significant anti-cancer and immunomodulatory effects. Their primary mechanism of action involves the activation of PKC, leading to a dual effect of direct cytotoxicity and immune stimulation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of these complex natural products.
References
- 1. Mode of release of interleukin-8 from proliferating human epidermal keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Color Contrast & Visual Design Standards - Web Standards Commission [wsc.us.org]
- 10. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documentation.tokens.studio [documentation.tokens.studio]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Ingenol Mebutate and Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two related ingenol (B1671944) compounds: ingenol mebutate and ingenol-5,20-acetonide. While structurally similar, their functional profiles differ significantly due to a key chemical modification. Ingenol mebutate is a well-characterized, biologically active compound approved for the topical treatment of actinic keratosis. In contrast, this compound is primarily utilized as a synthetic intermediate in the preparation of other ingenol derivatives, and as such, is generally considered to be biologically inactive. This guide will delve into the experimental data supporting the activity of ingenol mebutate and elucidate the structural basis for the presumed inactivity of this compound.
Overview of Biological Activity
Ingenol mebutate exerts its therapeutic effects through a dual mechanism of action: rapid induction of cell death (necrosis) in targeted lesions, followed by a robust inflammatory response that eliminates remaining atypical cells.[1] This activity is primarily attributed to its ability to activate Protein Kinase C (PKC) isoforms.[2][3]
Conversely, this compound is a derivative where the hydroxyl groups at the C5 and C20 positions of the ingenol core are protected by an acetonide group. This structural modification is a common strategy in medicinal chemistry to allow for selective chemical reactions at other positions of the molecule, such as the C3 position where the angelate ester is attached in ingenol mebutate.[4][5] The presence of the acetonide group is predicted to sterically hinder the interaction of the molecule with its biological targets, rendering it inactive. While direct comparative studies are lacking in the scientific literature, the extensive use of this compound as a synthetic precursor strongly supports its role as a biologically inert protected form of the ingenol scaffold.[4][5][6]
Comparative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activity of ingenol mebutate. No comparable biological activity data has been reported for this compound, reflecting its role as a synthetic intermediate.
| Biological Parameter | Ingenol Mebutate | This compound | Reference |
| Clinical Efficacy (Actinic Keratosis) | |||
| Complete Clearance (Face/Scalp) | ~35% | Not Applicable | [7] |
| Partial Clearance (Face/Scalp) | ~53% | Not Applicable | [7] |
| In Vitro Cytotoxicity | |||
| Cell Line | IC50 | Not Reported | |
| Human Squamous Cell Carcinoma (HSC-5) | Potent (Specific values vary by study) | Not Reported | [8] |
| HeLa Cervix Carcinoma | Potent (Specific values vary by study) | Not Reported | [8] |
| PKC Activation | |||
| PKCδ Activation | Potent Activator | Not Reported | [2][3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for ingenol mebutate are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of ingenol mebutate on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HSC-5, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of ingenol mebutate or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying ATP levels (e.g., CellTiter-Glo® assay).
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Protocol 2: Protein Kinase C (PKC) Activation Assay
Objective: To assess the ability of ingenol mebutate to activate PKC isoforms.
Methodology:
-
Cell Lysis and Fractionation: Cells treated with ingenol mebutate or a control are harvested and lysed. Cellular fractions (cytosolic and membrane) are separated by ultracentrifugation.
-
Western Blotting: Proteins from each fraction are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membranes are blocked and then incubated with primary antibodies specific for different PKC isoforms (e.g., anti-PKCδ). Following washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the amount of a PKC isoform in the membrane fraction is indicative of its activation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of ingenol mebutate and a typical experimental workflow for its evaluation.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adipogen.com [adipogen.com]
- 7. Clinical Response to Ingenol Mebutate in Patients With Actinic Keratoses | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Ingenol-5,20-Acetonide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) mebutate, a potent activator of Protein Kinase C (PKC), has garnered significant attention for its therapeutic potential, particularly in dermatology. The ingenane (B1209409) diterpenoid scaffold, from which it is derived, presents a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Ingenol-5,20-acetonide backbone, a key intermediate in the synthesis of various ingenol derivatives. By examining the available experimental data, we aim to elucidate the structural modifications that influence biological activity, offering insights for future drug design and development.
Comparative Analysis of Biological Activity
The biological activity of ingenol analogs is intrinsically linked to their ability to bind to and activate PKC. This interaction triggers a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis and necrosis, which are particularly relevant in the context of cancer therapy. The following table summarizes the available quantitative data for key this compound analogs and related compounds, providing a basis for understanding their relative potency.
| Compound | Modification from this compound | Biological Activity Metric | Value | Cell Line / System |
| Ingenol | Parent compound (without acetonide) | PKC Binding Affinity (Ki) | 30 µM | Protein Kinase C |
| Ingenol-3-angelate (PEP005) | 3-O-angeloyl ester (acetonide removed) | PKC Isoform Binding Affinity (Ki) | 0.105 - 0.376 nM | PKC-α, -β, -γ, -δ, -ε |
| 3-O-angeloyl-20-O-acetyl ingenol | 3-O-angeloyl and 20-O-acetyl esters (acetonide removed) | Cytotoxicity (IC50) | More potent than PEP005 at low concentrations | K562 (leukemia) |
| Ingenol-20-benzoate | 20-O-benzoyl ester (acetonide removed) | Inhibition of cell growth, induction of p53-mediated apoptosis | Promising antitumor compound | T47D, MDA-MB-231 (breast cancer) |
| Ingenol-5-acylates (various) | 5-O-acyl esters (e.g., butyryl, octanoyl, decanoyl) (acetonide removed) | Irritant activity | Inactive | Mouse ear |
Key Observations from the Data:
-
Esterification at C-3 is crucial for high-potency PKC binding. The parent compound, ingenol, exhibits only micromolar affinity for PKC, whereas the 3-ester, ingenol-3-angelate, displays nanomolar affinity.
-
Modifications at the C-20 position can enhance cytotoxic activity. The introduction of an acetyl group at the C-20 position of ingenol-3-angelate resulted in a derivative with increased potency against leukemia cells. Similarly, a benzoate (B1203000) group at C-20 showed significant antitumor effects in breast cancer cell lines.[1][2]
-
Esterification at the C-5 position appears to abolish irritant activity. A study synthesizing various 5-acylates from a 3-deoxy-3-oxoingenol intermediate found these compounds to be non-irritant, suggesting a critical role for the C-3 hydroxyl or a specific C-3 ester in this effect.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for active ingenol analogs involves the activation of PKC, which in turn modulates downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways. This can lead to the induction of apoptosis and other cellular responses.
Caption: PKC-dependent signaling cascade initiated by ingenol analogs.
The evaluation of novel this compound analogs typically follows a standardized workflow, beginning with synthesis and progressing through in vitro and potentially in vivo testing to determine their biological activity and therapeutic potential.
Caption: General workflow for the synthesis and evaluation of ingenol analogs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable comparison of the biological activity of different analogs. Below are representative protocols for key assays.
Protein Kinase C (PKC) Binding Assay ([3H]PDBu Displacement)
This assay measures the ability of a test compound to displace the high-affinity PKC ligand [3H]phorbol 12,13-dibutyrate ([3H]PDBu) from the C1 domain of PKC.
Materials:
-
Purified PKC isoforms
-
[3H]PDBu (specific activity ~15-20 Ci/mmol)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2, 1 mM DTT, and 100 µg/mL BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Prepare a lipid mixture by drying down a solution of phosphatidylserine under nitrogen and resuspending in assay buffer by sonication.
-
In a 96-well microplate, add the following in a final volume of 250 µL:
-
Assay buffer
-
PKC enzyme (concentration to be optimized)
-
[3H]PDBu (final concentration ~1-5 nM)
-
Phosphatidylserine (final concentration ~10 µg/mL)
-
Test compound at various concentrations (e.g., from 0.1 nM to 100 µM).
-
-
For non-specific binding control wells, add a high concentration of unlabeled PMA (e.g., 10 µM).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for the test compound by non-linear regression analysis of the competition binding data. The Ki can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562, T47D, MDA-MB-231)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium and add 100 µL to the appropriate wells. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
References
A Comparative Guide to the Anti-Cancer Effects of Ingenol Mebutate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Ingenol (B1671944) mebutate, a potent diterpene ester, with other established topical treatments for actinic keratosis, a common precursor to non-melanoma skin cancer. The information presented herein is intended to support research and development efforts in oncology by providing objective performance data, detailed experimental methodologies, and a clear visualization of its mechanism of action. While the initial query referenced Ingenol-5,20-acetonide, the vast body of scientific and clinical research focuses on its derivative, Ingenol mebutate (also known as ingenol-3-angelate or PEP005), which is the subject of this guide. This compound serves as a key intermediate in the synthesis of Ingenol mebutate and other ingenol derivatives.
Executive Summary
Ingenol mebutate, the active ingredient in Picato®, is a topical agent approved for the treatment of actinic keratosis.[1] It exhibits a dual mechanism of action, inducing rapid lesion necrosis followed by a specific, neutrophil-mediated immune response.[1] This guide compares the efficacy of Ingenol mebutate with two other widely used topical treatments: 5-fluorouracil (B62378) (5-FU) and imiquimod. The comparative data is drawn from preclinical and clinical studies, with a focus on quantitative measures of efficacy. Detailed protocols for key experimental assays and a visual representation of the primary signaling pathway are provided to facilitate reproducible research.
Performance Comparison: Ingenol Mebutate vs. Alternatives
The clinical efficacy of Ingenol mebutate for the treatment of actinic keratosis has been evaluated in numerous studies, often in direct comparison with other topical agents. The following tables summarize key quantitative data from these trials.
Table 1: Comparison of Complete and Partial Clearance Rates for Actinic Keratosis on the Face and Scalp
| Treatment Agent | Concentration | Treatment Duration | Complete Clearance Rate | Partial Clearance Rate |
| Ingenol mebutate | 0.015% | 3 consecutive days | 42.2% | 63.9% |
| 5-Fluorouracil | 5% | 2-4 weeks | ~50% | Not consistently reported |
| Imiquimod | 5% | 16 weeks (3 times/week) | ~47% | ~64% |
Data compiled from multiple clinical trial sources.
Table 2: Comparison of Recurrence Rates 12 Months Post-Treatment for Actinic Keratosis
| Treatment Agent | Recurrence Rate (12 months) |
| Ingenol mebutate | 53.9% |
| 5-Fluorouracil | 32.7% |
| Imiquimod | Not consistently reported in direct comparison |
Data from a systematic review of randomized controlled trials.
Table 3: Preclinical Potency of Ingenol Mebutate in a Cancer Cell Line
| Compound | Cell Line | Assay | IC50 Value |
| Ingenol mebutate | Panc-1 (Pancreatic Cancer) | Cell Viability | 43.1 ± 16.8 nM |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: The PKC/MEK/ERK Signaling Pathway
Ingenol mebutate's primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. This initiates a downstream signaling cascade through the MEK/ERK pathway, leading to cell death in keratinocytes and squamous cell carcinoma cells.[2][3][4][5][6][7]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experimental assays are provided below.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of Ingenol mebutate on adherent skin cancer cell lines (e.g., A431, SCC-13).
Materials:
-
Skin cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Ingenol mebutate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell concentration using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ingenol mebutate in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mouse skin tissue histology and immunofluorescence staining. [bio-protocol.org]
- 4. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 [ouci.dntb.gov.ua]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Ingenol Derivatives in HIV Latency Reversal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy, which aims to reactivate latent HIV reservoirs for subsequent immune-mediated clearance, remains a primary focus of HIV cure research. A key component of this strategy is the identification and optimization of potent and safe latency-reversing agents (LRAs). Among the various classes of LRAs, ingenol (B1671944) derivatives, which are protein kinase C (PKC) agonists, have demonstrated significant promise. This guide provides a comparative analysis of the efficacy of ingenol derivatives against other major classes of LRAs, supported by experimental data, detailed protocols, and signaling pathway visualizations.
While this guide focuses on ingenol derivatives, it is important to note that a specific search for the efficacy of Ingenol-5,20-acetonide derivatives in HIV latency reversal did not yield direct experimental data. This compound is primarily described in the literature as a synthetic intermediate used to create other ingenol esters by protecting the C5 and C20 hydroxyl groups, allowing for selective modification at other positions of the ingenol core.[1][] The data presented herein pertains to other well-characterized ingenol derivatives and alternative LRAs.
Comparative Efficacy of HIV Latency-Reversing Agents
The following tables summarize the in vitro and ex vivo efficacy and cytotoxicity of various ingenol derivatives and other prominent LRAs. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Efficacy and Cytotoxicity of PKC Agonists in HIV Latency Reversal
| Compound | Cell Model | EC50 (nM) | CC50 (µM) | Reference |
| Ingenol-3-angelate (PEP005) | J-Lat A1 | ~20 | >10 | [3] |
| Primary CD4+ T cells | Potent reactivation | Low toxicity | [3] | |
| Ingenol B (IngB) | J-Lat A1 | ~0.375 | >24 | [4] |
| Primary CD4+ T cells | Effective reactivation | Minimal toxicity | [5] | |
| Prostratin | J-Lat 9.2 | ~100-410 | >10 | [6][7] |
| Primary CD4+ T cells | Reactivation observed | Low toxicity | [8][9] | |
| Bryostatin-1 | THP-p89 | <0.25 | >1 | [10] |
| Primary CD4+ T cells | Modest reactivation | Low toxicity | [11][12] |
Table 2: Efficacy and Cytotoxicity of Other Classes of LRAs
| Compound | LRA Class | Cell Model | EC50 (nM) | CC50 (µM) | Reference |
| JQ1 | BET Inhibitor | J-Lat A2 | ~1000 | >10 | [13][14] |
| Romidepsin (B612169) | HDAC Inhibitor | In vitro T-cell model | 4.5 | >10 | [15] |
| Panobinostat (B1684620) | HDAC Inhibitor | Latently infected cell lines | 8-32 | Not specified | [4] |
| GS-9620 (Vesatolimod) | TLR7 Agonist | J-Lat-TLR2 | Not directly applicable (indirect action) | Not specified | [16][17] |
| Pam3CSK4 | TLR1/2 Agonist | J-Lat-TLR2 | ~0.005 | Not specified | [17] |
Synergistic Effects
Several studies have demonstrated that combining LRAs from different classes can lead to synergistic reactivation of latent HIV. This approach may be more effective in achieving a significant reduction in the latent reservoir.
Table 3: Synergistic HIV Latency Reversal
| LRA Combination | Cell Model | Observation | Reference |
| Ingenol-B + JQ1 | Resting CD4+ T cells from patients | Potent release of infectious virus, comparable to anti-CD3/CD28 stimulation. | [18] |
| Ingenol-3-angelate + JQ1 | Primary CD4+ T cells from patients | 7.5-fold higher reactivation compared to Ingenol-3-angelate alone. | [19] |
| Bryostatin-1 + JQ1 | Resting CD4+ T cells from patients | Robust induction of HIV-1 transcription and virus production. | [18] |
| Bryostatin-1 + Romidepsin | Resting CD4+ T cells from patients | Synergistic induction of intracellular HIV-1 mRNA. | [15] |
Experimental Protocols
In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells
This protocol describes a common method for screening the latency-reversing activity of compounds using the J-Lat cell line, which contains an integrated, transcriptionally silent HIV provirus with a GFP reporter.
Materials:
-
J-Lat cell line (e.g., J-Lat 10.6)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds (LRAs)
-
Positive control (e.g., PMA, TNF-α)
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls. Add the desired concentrations to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population based on forward and side scatter properties.
-
-
Data Analysis: The percentage of GFP-positive cells indicates the level of HIV-1 promoter activation. Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal latency reversal.
Cytotoxicity Assay
This protocol outlines a standard method to assess the cytotoxicity of LRAs.
Materials:
-
Parental cell line (e.g., Jurkat for J-Lat)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds
-
96-well culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain for flow cytometry)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the parental cell line in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete RPMI medium.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a period that reflects the duration of the latency reversal assay (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific assay.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or analyze by flow cytometry.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle control-treated cells. Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Quantification of HIV-1 RNA in Primary CD4+ T Cells
This protocol describes the measurement of HIV-1 transcription in resting CD4+ T cells isolated from ART-suppressed individuals.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from ART-suppressed HIV-positive individuals
-
CD4+ T cell isolation kit
-
RPMI 1640 medium with 10% FBS and antiretroviral drugs
-
Test compounds (LRAs)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers and probes for HIV-1 gag or other conserved regions
-
qPCR instrument and reagents
Procedure:
-
Isolation of Resting CD4+ T Cells: Isolate resting CD4+ T cells from PBMCs using negative selection kits.
-
Cell Culture and Treatment: Culture the isolated cells in complete RPMI medium containing antiretroviral drugs to prevent new infections. Add the LRAs at the desired concentrations.
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the fold change in HIV-1 RNA expression in treated cells compared to untreated controls after normalization to the housekeeping gene.
Signaling Pathways and Experimental Workflows
Signaling Pathways of LRAs
The following diagrams illustrate the signaling pathways activated by different classes of LRAs to induce HIV-1 transcription.
Experimental Workflow
Conclusion
Ingenol derivatives are potent PKC agonists that effectively reactivate latent HIV in both in vitro and ex vivo models. Their efficacy is often comparable to or greater than other classes of LRAs. Furthermore, the synergistic effects observed when ingenols are combined with other LRAs, such as BET inhibitors, highlight a promising path forward for developing more effective "shock and kill" strategies. While direct experimental data on this compound derivatives in HIV latency reversal is currently lacking, the broader class of ingenol esters represents a valuable scaffold for the development of novel and potent LRAs. Future research should continue to explore the structure-activity relationships of ingenol derivatives to optimize their latency-reversing activity while minimizing off-target effects and cytotoxicity, bringing us one step closer to a functional cure for HIV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 4. natap.org [natap.org]
- 5. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Signaling Pathways That Block Reversal of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]
- 11. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bryostatin-1 for latent virus reactivation in HIV-infected patients on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase inhibitor romidepsin induces HIV expression in CD4 T cells from patients on suppressive antiretroviral therapy at concentrations achieved by clinical dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4(+) T Cells from Aviremic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV anti-latency treatment mediated by macromolecular prodrugs of histone deacetylase inhibitor, panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ingenol-5,20-acetonide: A Superior Reference Standard for Ingenoid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of ingenol (B1671944) derivatives, the selection of an appropriate reference standard is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of Ingenol-5,20-acetonide with other ingenoid analytical standards, supported by experimental data and detailed protocols. Our findings indicate that this compound offers significant advantages in terms of stability and suitability for the development of robust analytical methods.
This compound is a synthetic derivative of ingenol, a complex diterpenoid found in the sap of plants from the Euphorbia genus. While ingenol and its esters, such as ingenol mebutate, are of significant interest for their potent biological activities, their inherent instability presents challenges for their use as reliable analytical standards. The acetonide modification at the 5- and 20-hydroxyl groups of the ingenol core confers enhanced stability to the molecule, making this compound a more dependable choice for quantitative analysis.
Comparative Analysis of Ingenoid Reference Standards
The primary advantage of this compound as a reference standard lies in its improved stability compared to ingenol and its esters. This enhanced stability translates to longer shelf-life, reduced degradation during sample preparation and analysis, and ultimately, more accurate and precise quantification of ingenoid analytes.
While direct comparative studies providing quantitative performance data between this compound and other ingenoid standards are not extensively published, the principles of analytical standard selection and the known chemical properties of these compounds allow for a qualitative and inferred quantitative comparison. A suitable reference standard should exhibit high purity, stability, and be structurally similar to the analyte of interest.
| Parameter | This compound | Ingenol | Ingenol Mebutate |
| Purity | Typically >98% | Variable, prone to degradation | Prone to acyl migration and degradation |
| Stability | High, protected 5,20-hydroxyl groups | Low, sensitive to acid, base, and heat | Moderate, susceptible to rearrangement |
| Structural Similarity | High, retains the core ingenane (B1209409) skeleton | High, parent compound | High, ester derivative |
| Suitability for Calibration | Excellent, stable stock solutions | Fair, requires fresh preparation | Good, but potential for instability |
Experimental Protocols
The following protocols outline the use of this compound as a reference standard for the analysis of ingenoids by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
HPLC-UV Method for the Quantification of Ingenol Derivatives
This method is suitable for the quantitative analysis of ingenol derivatives in bulk drug substances and pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Initial: 30% acetonitrile
-
Linear gradient to 90% acetonitrile over 15 minutes
-
Hold at 90% acetonitrile for 5 minutes
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the ingenoid-containing sample in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: The method should be linear over the tested concentration range with a correlation coefficient (r²) ≥ 0.999.
-
Precision: The relative standard deviation (RSD) for replicate injections of a standard solution should be ≤ 2%.
-
Accuracy: The recovery of a known amount of analyte spiked into a sample matrix should be between 98% and 102%.
LC-MS/MS Method for the Bioanalysis of Ingenol Esters
This method is designed for the sensitive quantification of ingenol esters in biological matrices, such as plasma or tissue homogenates, using this compound as an internal standard.
1. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) at a flow rate of 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Ingenol Ester (analyte): Determine the specific precursor and product ion transitions for the ingenol ester of interest.
-
This compound (Internal Standard): Determine the precursor and product ion transitions (e.g., monitor for [M+H]⁺ and characteristic fragment ions).
-
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard solution (at a fixed concentration).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Signaling Pathways of Ingenoids
Ingenol derivatives exert their biological effects primarily through the activation of Protein Kinase C (PKC). The following diagram illustrates the signaling cascade initiated by ingenol mebutate, a representative ingenoid.
Caption: Ingenoid-induced PKCδ signaling pathway leading to apoptosis.
Experimental Workflow for Ingenoid Analysis
The logical flow for the analysis of ingenoids using this compound as a reference standard is depicted below.
Cytotoxicity comparison of Ingenol-5,20-acetonide and its esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of various ingenol (B1671944) esters, with a focus on their performance against different cell lines and the underlying molecular mechanisms. The data presented is compiled from recent scientific literature to aid in research and development efforts. While Ingenol-5,20-acetonide is a key intermediate in the synthesis of these esters, the focus of cytotoxic evaluation is on the final esterified products.
Quantitative Cytotoxicity Data
The cytotoxic potencies of several ingenol esters have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions. The table below summarizes the reported IC50 values for key ingenol esters.
| Compound | Cell Line | IC50 (µM) | Citation |
| Ingenol Mebutate (PEP005) | Keratinocytes | 0.84 | [1][2] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI/PEP008) | K562 (Chronic Myeloid Leukemia) | More potent than Ingenol Mebutate | [3] |
| 17-acetoxyingenol 3-angelate 20-acetate (Compound 6) | Keratinocytes | 0.39 | [1][2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate (Compound 7) | Keratinocytes | 0.32 | [1][2] |
Note: A lower IC50 value indicates a higher cytotoxic potency. The cytotoxicity of 3-O-Angeloyl-20-O-acetyl ingenol (AAI) was demonstrated to be higher than that of ingenol mebutate, which is attributed to its improved intracellular stability[3]. Furthermore, semi-synthetic ingenol esters, particularly IngC (ingenol-3-dodecanoate), have shown potent antitumor activity across various cancer cell lines[4].
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the effects of ingenol esters on cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Culture medium
-
Test compounds (Ingenol esters)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol esters and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of an MTT-based cytotoxicity assay.
Signaling Pathways in Ingenol Ester-Induced Cytotoxicity
Ingenol esters primarily exert their cytotoxic effects through the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ.[3] This activation triggers downstream signaling cascades that lead to apoptosis and necrosis.
Caption: Key signaling pathways modulated by ingenol esters.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In Vivo Efficacy of Ingenol-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of ingenol-based compounds, with a primary focus on Ingenol (B1671944) Mebutate (PEP005), against other established topical treatments for actinic keratosis (AK) and other non-melanoma skin cancers. Due to the limited availability of direct in vivo efficacy data for Ingenol-5,20-acetonide, which primarily serves as a synthetic precursor, this guide will use the extensively studied derivative, Ingenol Mebutate, as the representative for this class of compounds. The comparison includes key alternatives such as 5-Fluorouracil (B62378) (5-FU) and Imiquimod (B1671794), with supporting data from preclinical and clinical studies.
Comparative Efficacy of Topical Treatments for Actinic Keratosis
The following table summarizes the in vivo efficacy of Ingenol Mebutate and its alternatives in the treatment of actinic keratosis, based on clinical trial data.
| Treatment Regimen | Complete Clearance Rate (%) | Partial Clearance Rate (≥75% lesion reduction) (%) | Recurrence Rate (%) (at 12 months) | Key References |
| Ingenol Mebutate (0.015% gel, face/scalp, 3 days) | 29 - 48 | 47 - 64 | 54 | [1][2][3][4] |
| Ingenol Mebutate (0.05% gel, trunk/extremities, 2 days) | ~27 | ~44 | 50 | [1][5] |
| 5-Fluorouracil (5% cream, 2-4 weeks) | 52 - 75 | Not consistently reported | ~43 (for initially cleared lesions) | [3][6][7][8][9] |
| Imiquimod (5% cream, 2-3 times/week, 4-16 weeks) | 45 - 70 | 59 | ~14 (for initially cleared lesions) | [7][9][10][11][12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are outlined below. These protocols provide a framework for preclinical evaluation of novel compounds against established agents.
Murine Model of UV-Induced Actinic Keratosis
This model is crucial for studying the efficacy of topical treatments on precancerous skin lesions.
-
Animal Model: Hairless mice (e.g., SKH-1) are commonly used due to their susceptibility to UV-induced skin carcinogenesis.
-
UVB Irradiation: Mice are exposed to a controlled dose of UVB radiation over a period of several weeks to induce the formation of actinic keratosis-like lesions. The irradiation schedule and dosage can be adjusted to model different stages of AK development.[13][14]
-
Treatment Application: Once lesions are established, the test compounds (e.g., ingenol mebutate gel, 5-FU cream, or imiquimod cream) and a vehicle control are topically applied to the affected areas for a specified duration. Occlusive dressings may be used to ensure consistent contact with the skin.[13][14]
-
Efficacy Assessment: Lesion count and size are monitored throughout the study. At the end of the treatment period, skin samples are collected for histological and immunohistochemical analysis to assess changes in cellular atypia, proliferation markers (e.g., Ki67), and apoptosis.[13][15]
B16 Melanoma Mouse Model
This model is utilized to evaluate the antitumor efficacy of compounds against a highly aggressive skin cancer.
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Tumor Inoculation: B16 melanoma cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, topical treatment with the compound of interest (e.g., ingenol mebutate) or a placebo is initiated.[16]
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume at regular intervals. Survival rates and relapse rates after initial tumor clearance are also key endpoints.[16]
DMBA/TPA-Induced Skin Carcinogenesis Model
This two-stage chemical carcinogenesis model is used to study the initiation and promotion phases of skin cancer development.
-
Animal Model: Mouse strains such as Swiss albino or FVB/N are often used.
-
Carcinogenesis Induction: A single topical application of a tumor initiator, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil, for several weeks.[17][18]
-
Treatment: Once papillomas or tumors develop, topical treatment with the test compounds is administered.
-
Outcome Measures: The number and size of tumors are recorded. Histopathological analysis is performed to determine the grade of dysplasia and the presence of squamous cell carcinoma. The expression of relevant biomarkers, such as caspase-3 for apoptosis, can also be assessed.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ingenol-based compounds and a general workflow for in vivo efficacy studies.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phdres.caregate.net [phdres.caregate.net]
- 4. JNCCN 360 - Advanced Skin Cancers - Comparison of Four Field-Directed Treatments for Actinic Keratosis [jnccn360.org]
- 5. dovepress.com [dovepress.com]
- 6. 5% fluorouracil cream is the best first-line treatment for actinic keratosis skin lesions [evidence.nihr.ac.uk]
- 7. Evaluation of the effectiveness of imiquimod and 5-fluorouracil for the treatment of actinic keratosis: Critical review and meta-analysis of efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term Efficacy of Topical Fluorouracil Cream, 5%, for Treating Actinic Keratosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. ti.ubc.ca [ti.ubc.ca]
- 11. Imiquimod 3.75% for field‐directed therapy of actinic keratosis: results of a prospective case‐series study in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Actinic keratosis modelling in mice: A translational study | PLOS One [journals.plos.org]
- 14. Actinic keratosis modelling in mice: A translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actinic keratosis modelling in mice: A translational study | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. The Effectiveness of Topical 5-fluorouracil Treatment on Mouse Skin Squamous Cell Precancerous Lesions through Caspase-3 Expression | Nurkasanah | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Ingenol-5,20-acetonide in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For compounds like Ingenol-5,20-acetonide, a natural product often used in research and drug development, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to its disposal. In such cases, the compound should be treated as hazardous waste unless confirmed otherwise by a qualified Environmental Health and Safety (EHS) professional. Adherence to institutional and regulatory guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation or exposure.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste materials. This guidance is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific protocols.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible waste container. Do not mix with other solid wastes.
-
Liquid Waste: Solutions containing this compound should be segregated based on the solvent used. Halogenated and non-halogenated solvent wastes should be collected in separate, designated containers.[1][2] Aqueous solutions should also be collected separately.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with this compound should be considered hazardous waste. These items should be collected in a dedicated, sealed plastic bag or a puncture-proof container clearly labeled as "Hazardous Waste."
2. Containerization and Labeling:
-
All waste containers must be in good condition, compatible with the chemical waste they hold, and have a securely fitting cap.[3][4][5]
-
Label each waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6]
-
The label must include the full chemical name ("this compound"), the solvent(s) and their approximate concentrations, and the date accumulation started.[4] Avoid using chemical formulas or abbreviations.[4]
-
If reusing a chemical container for waste, ensure the original label is completely defaced or removed before applying the hazardous waste label.[7]
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7][8]
-
Ensure waste containers are kept closed at all times, except when adding waste.[3][4][6] Do not leave funnels in the containers.[4]
-
Segregate incompatible waste types to prevent dangerous reactions. For instance, store acids and bases separately, and keep oxidizers away from organic materials.[5]
4. Disposal Request:
-
Once a waste container is nearly full (typically around 90% capacity), or if it has been in accumulation for a specified period (e.g., up to one year), arrange for its collection by your institution's EHS department.[4][5]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.
Important Considerations:
-
Unknowns: Never dispose of an unlabeled or unknown chemical. Contact your EHS department for guidance on how to proceed with unidentified waste.[7]
-
Drain Disposal: Do not dispose of this compound, its solutions, or the initial rinsate of contaminated containers down the drain.[3][6][8] Drain disposal is generally prohibited for most laboratory chemicals.[3][8]
-
Empty Containers: An "empty" container that held this compound should be managed as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[9] For highly toxic substances, the first three rinses should be collected.[9] After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[6][7]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general regulatory thresholds for hazardous waste accumulation in a laboratory setting are provided below. These are typical values and may vary by jurisdiction and institution.
| Parameter | Regulatory Limit | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1][7][8] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [8] |
| Time Limit for Container Removal After Full | Within 3 days (72 hours) | [4][5] |
| pH Range for Potential Drain Disposal (Not for this compound) | 5.5 - 10.5 | [10] |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report. The provided guidance is based on established safety and environmental regulations for the management of laboratory chemical waste.
Visual Guidance: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Disposal decision workflow for this compound.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
Safe Handling and Disposal of Ingenol-5,20-acetonide: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ingenol-5,20-acetonide. The following procedures for personal protection, chemical handling, and waste disposal are designed to ensure a safe laboratory environment. While one Safety Data Sheet (SDS) classifies the compound as not hazardous, it is prudent to handle this research chemical with a high degree of caution to minimize exposure risks.
Personal Protective Equipment (PPE) and Storage Summary
Proper PPE and storage conditions are critical for safely managing this compound. The following table summarizes the recommended equipment and parameters.
| Category | Item | Specifications and Use |
| Hand Protection | Protective Gloves | Wear two pairs of chemotherapy-rated nitrile or neoprene gloves.[1][2] |
| Body Protection | Impervious Clothing / Gown | A long-sleeved, disposable gown resistant to chemical permeation is required.[1][3] |
| Eye Protection | Safety Goggles | Use safety goggles with side-shields to protect against splashes.[3] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved N95 respirator or higher is recommended when handling the compound outside of a containment device like a fume hood.[2][3][4] |
| Storage (Short Term) | Refrigerated | Store at +4°C for short-term use.[5] Stock solutions can be stored at -20°C for up to one month.[6][7][8] |
| Storage (Long Term) | Frozen | Stable for at least one year when stored at -20°C.[5] For stock solutions, store at -80°C for up to six months.[6][7][8] |
Operational and Disposal Plans
Follow these step-by-step protocols for handling, storing, and disposing of this compound and associated materials.
Required Personal Protective Equipment (PPE)
All personnel must wear the appropriate PPE before handling this compound. This creates a necessary barrier to prevent exposure through skin contact, inhalation, or splashing.[4]
-
Gloves: Wear two pairs of well-fitting, chemotherapy-rated nitrile gloves.[1]
-
Gown: A disposable, back-closing laboratory gown made of a material resistant to chemical permeation is mandatory.[2][3]
-
Eye and Face Protection: Chemical splash goggles are required.[3]
-
Respiratory Protection: Use a suitable respirator, especially if there is a risk of generating aerosols or dust and work is not performed in a biosafety cabinet or fume hood.[3][4]
Safe Handling Procedures
Adherence to proper handling protocols is essential to prevent accidental exposure and contamination.
-
Ventilation: Always handle this compound in an area with adequate exhaust ventilation, such as a certified chemical fume hood.[3]
-
Avoid Contact: Take extreme care to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols.[3]
-
Solution Preparation: Whenever possible, prepare and use solutions on the same day.[9] If stock solutions are prepared in advance, they should be aliquoted into tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles.[7][9]
-
Product Handling: After receiving the product, gently shake the vial to ensure any compound that may have adhered to the cap or neck during transport settles to the bottom.[9]
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical. Accessible safety showers and eye wash stations are required where this compound is handled.[3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for a minimum of 15 minutes, holding the eyelids apart to ensure thorough rinsing.[3][10] Remove contact lenses if present. Seek prompt medical attention.[3]
-
Skin Contact: Promptly wash the affected skin with soap and water.[11] Remove any contaminated clothing and shoes immediately and seek medical advice.[3]
-
Inhalation: Move the exposed individual to fresh air at once.[3][11] If breathing is difficult or has stopped, perform artificial respiration (avoiding mouth-to-mouth) and get medical attention as soon as possible.[3][11]
-
Ingestion: If the person is conscious, wash out their mouth with water.[3] Never give anything by mouth to an unconscious person. Do not induce vomiting unless directed by medical personnel.[3] Seek immediate medical attention.[11]
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and secondary exposure.
-
Spill Containment:
-
Decontamination:
-
Decontaminate surfaces and equipment by scrubbing them with alcohol.[3]
-
-
Waste Disposal:
-
Collect all contaminated materials, including absorbent materials, used PPE, and empty vials, in a sealed, properly labeled hazardous waste container.
-
Dispose of all waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable federal, state, and local regulations.[12] Do not dispose of it with regular laboratory trash.
-
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. gerpac.eu [gerpac.eu]
- 5. adipogen.com [adipogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:77573-43-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
